2,2',3,3',4',5,5'-Heptachloro-4-biphenylol
Description
Overview of Polychlorinated Biphenyls (PCBs) as Persistent Organic Pollutants (POPs)
PCBs are a class of 209 individual chemical compounds, known as congeners, consisting of a biphenyl (B1667301) structure with one to ten chlorine atoms attached. nih.gov Due to their extreme stability and resistance to degradation, they are classified as persistent organic pollutants (POPs). nih.govunep.org
The commercial production of PCBs began in the late 1920s and expanded significantly between the 1930s and 1980s. unep.orgnih.gov Their high chemical and physical stability, along with their excellent dielectric properties, made them ideal for a wide range of industrial applications. nih.gov They were primarily used as coolants and insulating fluids in electrical equipment like transformers and capacitors, but also found use in open applications such as plasticizers, paints, sealants, and carbonless copy paper. nih.govunep.orgtaylorandfrancis.com
An estimated 1 to 1.5 million tonnes of PCBs were produced globally. unep.org Significant quantities of these chemicals have entered the environment through various pathways, including:
Accidental spills and leaks from industrial facilities and equipment. taylorandfrancis.com
Improper disposal and storage of PCB-containing products and wastes in landfills. taylorandfrancis.com
Vaporization from materials like paints and plastics. nih.gov
Incomplete incineration of waste materials. unep.orgnih.gov
Concerns over their toxicity and environmental persistence led to widespread bans on PCB production and use in many countries starting in the 1970s, culminating in measures like the U.S. Toxic Substances Control Act of 1976, which banned their manufacture and distribution by 1979. nih.govtaylorandfrancis.com
Despite production bans, PCBs remain ubiquitous global pollutants due to their high persistence. unep.orgnih.gov They resist chemical, physical, and biological degradation processes, allowing them to remain in the environment for decades. nih.govnih.gov Their properties facilitate long-range transport via atmospheric and oceanic currents, leading to their detection in even the most remote regions of the world, far from their original sources. unep.orgnih.gov
PCBs are lipophilic, meaning they have a high affinity for fats and lipids. This property causes them to accumulate in the fatty tissues of living organisms, a process known as bioaccumulation. unep.orgnih.gov As they move up the food chain, their concentration increases at each trophic level, a phenomenon called biomagnification. unep.orgnih.gov Consequently, high concentrations of PCBs are often found in top predators, including marine mammals, birds of prey, and humans. unep.orgnih.gov They are commonly found in environmental matrices such as soil, sediments, water, and air. nih.govnih.gov
Emergence of Hydroxylated Metabolites (HO-PCBs)
The discovery that PCBs can be transformed into hydroxylated metabolites (HO-PCBs) has added another layer of complexity and concern to their environmental legacy. researchgate.net
HO-PCBs are formed in the environment through the oxidation of parent PCBs. nih.gov This transformation can occur through two primary mechanisms:
Biotic Metabolism: Living organisms, from microorganisms to mammals, can metabolize PCBs through enzymatic processes, primarily involving cytochrome P-450 monooxygenases. researchgate.netnih.gov This hydroxylation is generally the first step in biotransformation, intended to make the compounds more water-soluble for excretion. nih.gov
Abiotic Reactions: PCBs can also be oxidized through reactions with hydroxyl radicals in the environment, particularly in the atmosphere. nih.govresearchgate.net
While hydroxylation is a detoxification pathway for many chemicals, for PCBs it can result in metabolites that are more biologically active and, in some cases, more toxic than the original compounds. researchgate.net HO-PCBs have demonstrated a range of toxic effects, including endocrine disruption, that are not always observed with the parent PCBs. researchgate.net They have been detected in various environmental samples, including animal tissues, water, and sediments. nih.govacs.org
The term "positional isomerism" refers to the different possible locations of the hydroxyl (-OH) group and the chlorine atoms on the biphenyl rings. The specific arrangement of these substituents significantly influences the chemical properties and biological activity of the HO-PCB molecule.
The structure of an HO-PCB congener, including the number and position of chlorine atoms and the location of the hydroxyl group, determines how it interacts with biological systems. For instance, the specific isomerism affects the molecule's ability to bind to cellular receptors, such as those for thyroid hormones. researchgate.net This structural specificity means that different HO-PCB isomers can have vastly different toxicological profiles. researchgate.net Consequently, research often focuses on specific congeners to understand their unique environmental fate and potential effects.
Specific Focus on 2,2',3,3',4',5,5'-Heptachloro-4-biphenylol (4-OH-CB172)
This compound , commonly referred to by its shorthand name 4-OH-CB172 , is one such specific HO-PCB congener that is a subject of scientific study. It is a hydroxylated metabolite of the parent PCB congener, heptachlorobiphenyl. This compound is characterized by the presence of seven chlorine atoms and one hydroxyl group attached to the biphenyl structure.
Below is a table summarizing the key chemical properties of this compound based on available data.
| Property | Value |
| IUPAC Name | 2,3,6-trichloro-4-(2,3,4,5-tetrachlorophenyl)phenol nih.gov |
| Molecular Formula | C₁₂H₃Cl₇O nih.gov |
| Molecular Weight | 411.3 g/mol nih.gov |
| Parent Compound | Heptachlorobiphenyl |
| CAS Number | 158076-64-3 nih.gov |
Structural Specificity and Isomeric Context within Heptachloro-Biphenylols
The compound this compound is a specific congener within the larger group of HO-PCBs. Its structure consists of a biphenyl core with seven chlorine atoms and one hydroxyl (-OH) group attached to the phenyl rings. nih.gov The nomenclature precisely defines the substitution pattern:
The biphenyl structure consists of two linked phenyl rings.
"Heptachloro" indicates the presence of seven chlorine atoms.
"4-biphenylol" specifies that the hydroxyl group is located at the 4th carbon position on one of the phenyl rings.
The numbers 2,2',3,3',4',5,5' denote the positions of the seven chlorine atoms across both rings. nih.gov
This specific arrangement of atoms gives this compound its unique chemical and physical properties. It is classified as a member of the biphenyls, a tetrachlorobenzene, and a trichlorobenzene. nih.gov
The complexity of HO-PCBs arises from the vast number of possible isomers. With a biphenyl backbone, there are 209 possible PCB congeners depending on the number and position of chlorine atoms. nih.gov Theoretically, hydroxylation of these 209 congeners can result in 837 different mono-hydroxylated metabolites. nih.gov Within the heptachloro-biphenylol subgroup, numerous isomers can exist, differing only in the specific placement of the seven chlorine atoms and the single hydroxyl group. This isomeric complexity makes the identification and quantification of individual congeners in environmental and biological samples a significant analytical challenge.
Below is a table detailing some of the properties of this compound.
| Property | Value |
| Molecular Formula | C₁₂H₃Cl₇O |
| Molecular Weight | 411.3 g/mol |
| IUPAC Name | 2,3,6-trichloro-4-(2,3,4,5-tetrachlorophenyl)phenol |
| CAS Number | 158076-64-3 |
| XLogP3 | 7.5 |
| Data sourced from PubChem CID 178006 nih.gov |
Rationale for Dedicated Research on This Specific Congener
Dedicated research on this compound, often abbreviated as 4-OH-CB187, is driven by its detection and relative abundance in biological samples, suggesting its persistence and potential for bioaccumulation. While many HO-PCBs are formed and then rapidly conjugated and excreted, certain congeners, particularly those with specific chlorine substitution patterns, are more resistant to this process. nih.gov
The formation of 4-OH-CB187 is linked to the metabolism of the parent congener PCB 187 (2,2',3,4',5,5',6-Heptachlorobiphenyl). nih.gov Studies have identified 4-OH-CB187 as a predominant HO-PCB metabolite in human serum, indicating that it is a significant and persistent breakdown product of a widely detected PCB. nih.gov For instance, in a study of pregnant women in Eastern Slovakia, 4-OH-CB187 was the most abundant OH-PCB congener measured, comprising a significant percentage of the total OH-PCBs. nih.gov
The specific structure of 4-OH-CB187, with the hydroxyl group in the para-position and adjacent chlorine atoms, is thought to contribute to its persistence and unique biological interactions. nih.gov Research focusing on individual congeners like this one is crucial for understanding the structure-activity relationships within the vast family of HO-PCBs. By isolating and studying specific isomers, scientists can more accurately determine their environmental behavior, metabolic pathways, and potential for bioaccumulation, which is essential for a comprehensive risk assessment of PCB contamination. nih.gov
The table below shows a comparison of the parent PCB congener and its hydroxylated metabolite.
| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) |
| 2,2',3,4',5,5',6-Heptachlorobiphenyl | PCB 187 | C₁₂H₃Cl₇ | 395.3 |
| This compound | 4-OH-CB187 | C₁₂H₃Cl₇O | 411.3 |
| Data sourced from PubChem nih.govca.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,6-trichloro-4-(2,3,4,5-tetrachlorophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl7O/c13-5-1-3(7(15)10(18)9(5)17)4-2-6(14)12(20)11(19)8(4)16/h1-2,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAGXCAAKZMNOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)O)Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166370 | |
| Record name | (1,1'-Biphenyl)-4-ol, 2,2',3,3',4',5,5'-heptachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158076-64-3 | |
| Record name | 4′-Hydroxy-PCB 172 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158076-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1'-Biphenyl)-4-ol, 2,2',3,3',4',5,5'-heptachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158076643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Biphenyl)-4-ol, 2,2',3,3',4',5,5'-heptachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Biotransformation Pathways of 2,2 ,3,3 ,4 ,5,5 Heptachloro 4 Biphenylol
Enzymatic Hydroxylation of Polychlorinated Biphenyl (B1667301) Precursors
The primary route for the formation of hydroxylated PCBs (HO-PCBs), including 2,2',3,3',4',5,5'-Heptachloro-4-biphenylol, in mammals is through enzymatic hydroxylation. This process primarily occurs in the liver and is mediated by a superfamily of enzymes known as cytochrome P450 monooxygenases. nih.gov
The cytochrome P450 (CYP) enzyme system is central to the metabolism of a vast array of foreign compounds (xenobiotics), including PCBs. nih.gov These enzymes catalyze the insertion of a single oxygen atom from molecular oxygen into the PCB structure, a reaction that increases the water solubility of these lipophilic compounds. youtube.com This initial oxidation is a critical activation step, leading to the formation of phenolic metabolites. sciepub.com The mechanism of CYP-dependent hydroxylation of PCBs can proceed through two main pathways: the direct insertion of a hydroxyl group (-OH) at an available carbon position on the biphenyl rings, or via the formation of a reactive arene oxide intermediate that subsequently rearranges to a hydroxylated product. nih.govnih.gov The formation of arene oxides is considered a key step that can also lead to the generation of reactive intermediates capable of binding to cellular macromolecules. nih.gov
The metabolism of PCBs is highly dependent on the specific congener structure, and different CYP isoforms exhibit distinct substrate specificities. nih.gov While the specific CYP isoforms responsible for the hydroxylation of PCB 172 to this compound have not been definitively identified in the literature, the patterns of PCB metabolism provide insights into the likely candidates.
The CYP superfamily is diverse, with major families involved in xenobiotic metabolism being CYP1, CYP2, and CYP3. nih.gov Research has shown that:
CYP1A family enzymes , such as CYP1A1 and CYP1A2, are primarily involved in the metabolism of non-ortho substituted, coplanar PCBs which have a "dioxin-like" structure. nih.gov
CYP2B family enzymes are major catalysts for the metabolism of multi-ortho substituted PCBs. nih.gov For example, human CYP2B6 has been shown to metabolize the chiral heptachlorobiphenyl, PCB 183.
Other CYP isoforms from the CYP2C and CYP3A families also contribute to the metabolism of various non-coplanar PCB congeners. nih.gov A study on the insecticide heptachlor (B41519) indicated that CYP3A5 is the most probable enzyme for its catalysis in humans, with CYP3A4 and CYP2A6 also showing potential activity. mdpi.com
The table below summarizes the known involvement of specific CYP isoforms in the metabolism of various PCB congeners, illustrating the congener-specific nature of these enzymatic reactions.
| PCB Congener | Involved CYP Isoform(s) | Organism/System |
| Lower-chlorinated PCBs | CYP1A1, CYP1A2, CYP1B1 | Human |
| Coplanar PCBs (e.g., PCB 126) | CYP1A family | General |
| Multi-ortho substituted PCBs | CYP2B, CYP2C, CYP3A families | General |
| PCB 183 | CYP2B6 | Human |
This table presents examples of CYP isoform specificity for different PCB congeners to illustrate the general principles of PCB metabolism.
Given that PCB 172 is a highly chlorinated, multi-ortho substituted congener, it is plausible that isoforms from the CYP2B, CYP2C, or CYP3A families are involved in its hydroxylation. However, further specific research is required for conclusive identification.
The position at which the hydroxyl group is added to the PCB molecule (regioselectivity) is not random. It is governed by the chlorine substitution pattern of the congener. sciepub.com A general rule for PCB metabolism is that hydroxylation occurs preferentially at the para position (the carbon atom opposite the bond connecting the two phenyl rings) if it is unsubstituted. capes.gov.br If both para positions are chlorinated, hydroxylation tends to occur at an available meta position. The formation of this compound from PCB 172 is consistent with this principle, as the hydroxyl group is located at the C4 position, which is a para position on one of the biphenyl rings.
The rate of metabolism is also influenced by the presence of adjacent unsubstituted carbon atoms. PCBs that lack two adjacent non-chlorinated carbons are generally metabolized more slowly. sciepub.com Steric hindrance from chlorine atoms, particularly in the ortho positions, can also influence the rate and site of hydroxylation by affecting how the PCB molecule fits into the active site of the CYP enzyme. epa.gov
For chiral PCBs, which can exist as non-superimposable mirror images (enantiomers), metabolism by CYP enzymes can be stereoselective, meaning one enantiomer is metabolized at a different rate than the other. This has been demonstrated for congeners like PCB 183.
In addition to enzymatic metabolism in living organisms, HO-PCBs can be formed in the environment through abiotic processes. nih.gov The primary non-enzymatic pathway is the oxidation of PCBs by hydroxyl radicals (•OH). nih.govresearchgate.net These highly reactive radicals are present in the atmosphere and can be generated in aqueous environments, such as surface waters and cloudwater, through photochemical reactions. epa.govwikipedia.org
The reaction with hydroxyl radicals involves the addition of the radical to one of the non-chlorinated carbon atoms on the biphenyl rings, leading to the formation of a hydroxylated product. epa.gov The rate of this reaction is influenced by the degree of chlorination, with more highly chlorinated congeners reacting more slowly. epa.gov This abiotic pathway contributes to the environmental burden of HO-PCBs, which can then be taken up by organisms. nih.gov
Role of Cytochrome P450 (CYP) Enzyme Systems in PCB Metabolism
Conjugation and Further Metabolite Formation
Following the initial hydroxylation by CYP enzymes, the resulting HO-PCBs undergo Phase II metabolism. This involves conjugation, where an endogenous, water-soluble molecule is attached to the hydroxyl group. nih.gov This process further increases the polarity of the metabolite, making it easier to excrete from the body in urine or bile. sciepub.comnih.gov The main conjugation reactions for HO-PCBs are glucuronidation and sulfation. nih.gov
Glucuronidation is a major Phase II metabolic pathway catalyzed by the UDP-glucuronosyltransferase (UGT) family of enzymes. nih.govresearchgate.net These enzymes are primarily located in the endoplasmic reticulum of liver cells, as well as in other tissues. xenotech.com UGTs transfer a glucuronic acid moiety from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the hydroxyl group of the HO-PCB. xenotech.com
The UGTs are divided into two main families, UGT1 and UGT2, which have different substrate specificities. nih.gov For example, UGTs in the UGT1A subfamily and UGT2B subfamily are known to catalyze the glucuronidation of various phenolic compounds. nih.gov Studies on other phenolic xenobiotics, such as Bisphenol-A (BPA), have identified specific isoforms like UGT2B15 and UGT1A9 as major contributors to its glucuronidation in the human liver. nih.gov
The efficiency of glucuronidation for HO-PCBs is highly dependent on the structure of the specific congener. Factors such as the position of the hydroxyl group and the pattern of chlorine substitution can significantly affect the rate of the reaction. While specific data on the glucuronidation of this compound is not available, studies on other HO-PCBs have shown that the substitution pattern on the non-hydroxylated ring can influence the kinetics of the UGT-catalyzed reaction. The resulting glucuronide conjugate is significantly more water-soluble and is readily eliminated from the body. nih.govnih.gov
The table below illustrates the kinetic parameters for the glucuronidation of various hydroxylated PCB congeners by rat liver microsomes, demonstrating the structural influence on this metabolic pathway.
| Hydroxylated PCB | Vmax (pmol/min/mg) | Km (µM) |
| 4-OH-2,2',5,5'-tetrachlorobiphenyl | 130 ± 10 | 11 ± 2 |
| 4-OH-2,3',4',5-tetrachlorobiphenyl | 280 ± 20 | 14 ± 3 |
| 4-OH-3,3',4',5-tetrachlorobiphenyl | 22 ± 1 | 3.3 ± 0.5 |
| 4'-OH-2,3,4,5-tetrachlorobiphenyl | 30 ± 2 | 22 ± 4 |
Data adapted from a study on glucuronidation of various HO-PCBs, illustrating the variability in enzyme kinetics based on congener structure. Specific data for this compound is not available in the cited literature.
Sulfation by Sulfotransferase (SULT) Enzymes
The sulfation of hydroxylated PCBs is a significant metabolic pathway catalyzed by sulfotransferase (SULT) enzymes. This reaction involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the HO-PCB, forming a sulfate (B86663) conjugate. nih.govnih.gov While originally considered a detoxification pathway to enhance elimination, there is growing evidence that sulfation can also play a role in the bioactivation and toxicity of PCBs. nih.gov
Hydroxylated PCB metabolites have been shown to be potent inhibitors of estrogen sulfotransferase, which is crucial for regulating the biological activity of estrogens. ncats.io This inhibition represents a potential mechanism for the endocrine-disrupting effects of PCBs. The formation of PCB sulfates is catalyzed by cytosolic sulfotransferases, and these conjugates can be transported into the serum. nih.gov Once in the bloodstream, they may be retained, taken up by various tissues, or undergo hydrolysis back to the parent HO-PCB by intracellular sulfatases. nih.gov
Formation of Methylsulfonyl Metabolites
Another important metabolic pathway for PCBs involves the formation of methylsulfonyl (MeSO2) metabolites. This multi-step process is initiated by the cytochrome P450-mediated formation of an arene oxide intermediate, which can then be conjugated with glutathione (B108866) (GSH). Following the initial GSH conjugation, the resulting conjugate undergoes further enzymatic processing in the mercapturic acid pathway to form a cysteine conjugate. This cysteine conjugate is then cleaved by a C-S lyase to a thiol, which is subsequently methylated and oxidized to the final methylsulfonyl metabolite.
Comparative Metabolism Across Species
The metabolism of PCBs, including the formation of hydroxylated and methylsulfonyl metabolites, exhibits significant variation across different species. These differences are largely attributed to variations in the expression and activity of metabolic enzymes such as cytochrome P450s and sulfotransferases.
In Vitro Metabolic Studies in Non-Human Biological Systems
In vitro studies using liver microsomes from various species have been instrumental in elucidating species-specific differences in PCB metabolism. For instance, a study on the in vitro metabolism of 2,4,5,2',3',4'-hexachlorobiphenyl (CB138) using liver microsomes from rats, hamsters, and guinea pigs revealed significant differences in metabolic activity. Guinea pig liver microsomes were found to be much more active in metabolizing CB138 compared to those from rats and hamsters. nih.gov
Another study investigating the metabolism of two hexachlorobiphenyls, 2,2',3,3',6,6'-hexachlorobiphenyl (B1221702) (236-HCB) and 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) (245-HCB), by human hepatic microsomes found that 236-HCB was metabolized to two major hydroxylated metabolites, while 245-HCB was not metabolized under the same conditions. nih.gov This highlights the profound impact of chlorine substitution patterns on the susceptibility of a PCB congener to metabolism.
The comparative metabolism of biphenyl and 4-chlorobiphenyl (B17849) was investigated using rat liver microsomes. This study found that 4-chlorobiphenyl was a more metabolically active substrate than biphenyl. nih.gov Such studies underscore the importance of considering species-specific metabolic capabilities when extrapolating toxicity data across species.
A study on the nonsteroidal anti-inflammatory drug aceclofenac (B1665411) demonstrated species-dependent metabolic pathways in rats, monkeys, and humans, with different major metabolites being formed in each species due to variations in liver esterase activity. nih.gov Although not a PCB, this study further illustrates the principle of species-specific drug metabolism.
Table 1: In Vitro Metabolic Studies of Selected PCBs in Non-Human Biological Systems
| PCB Congener | Biological System | Key Findings | Reference |
| 2,4,5,2',3',4'-Hexachlorobiphenyl (CB138) | Liver microsomes (Rat, Hamster, Guinea Pig) | Guinea pig microsomes showed significantly higher metabolic activity compared to rat and hamster microsomes. | nih.gov |
| 2,2',3,3',6,6'-Hexachlorobiphenyl (236-HCB) | Human hepatic microsomes | Metabolized to two major hydroxylated metabolites. | nih.gov |
| 2,2',4,4',5,5'-Hexachlorobiphenyl (245-HCB) | Human hepatic microsomes | Not metabolized under the studied conditions. | nih.gov |
| 4-Chlorobiphenyl | Rat liver microsomes | More metabolically active than biphenyl. | nih.gov |
Identification of Species-Specific Metabolic Profiles for HO-PCBs
The profiles of hydroxylated PCB metabolites found in the tissues of different animal species exhibit considerable variation, reflecting their distinct metabolic capacities. For example, a study comparing OH-PCB profiles in various mammals and birds from Japan found that penta- to hepta-chlorinated OH-PCBs were predominant in human blood. In contrast, cat blood showed elevated levels of tri- and tetra-chlorinated OH-PCBs, while dog and raccoon dog blood had higher concentrations of octa-chlorinated OH-PCBs. nih.gov
In a study comparing domestic dogs and cats, it was found that dogs predominantly had hexa- to octa-chlorinated OH-PCBs in their brain, liver, and bile. Conversely, cats had a higher prevalence of tri- to penta-chlorinated OH-PCBs. nih.gov These differences are thought to be due to variations in the activity of metabolic enzymes, such as UDP-glucuronosyltransferases, and differences in the retention of specific HO-PCB congeners. nih.gov
The ratio of total OH-PCBs to total parent PCBs also varies significantly among species. Relatively low ratios have been reported in fish and marine mammals, while higher ratios are typically found in birds and terrestrial mammals, suggesting more efficient metabolism and retention of HO-PCBs in the latter groups. nih.gov
Table 2: Species-Specific Metabolic Profiles of Hydroxylated PCBs (HO-PCBs)
| Species | Predominant HO-PCB Congeners | Key Observations | Reference |
| Humans | Penta- to hepta-chlorinated | - | nih.gov |
| Dogs | Hexa- to octa-chlorinated | Found in brain, liver, and bile. | nih.gov |
| Cats | Tri- to penta-chlorinated | Lower chlorinated congeners tend to accumulate. | nih.gov |
| Raccoon Dogs | Octa-chlorinated | - | nih.gov |
| Fish and Marine Mammals | - | Low ratio of total OH-PCBs to total parent PCBs. | nih.gov |
| Birds and Terrestrial Mammals | - | High ratio of total OH-PCBs to total parent PCBs. | nih.gov |
Environmental Occurrence, Distribution, and Biomonitoring of 2,2 ,3,3 ,4 ,5,5 Heptachloro 4 Biphenylol
Detection in Environmental Matrices
2,2',3,3',4',5,5'-Heptachloro-4-biphenylol, a metabolite of the PCB congener CB187, has been identified in various environmental compartments. Its presence is a result of both the metabolic transformation of the parent PCB by organisms and abiotic degradation processes in the environment.
Occurrence in Aquatic Ecosystems (Water, Sediment)
Hydroxylated PCBs (OH-PCBs), including heptachlorinated congeners, have been detected in aquatic environments, indicating their persistence and potential for bioaccumulation in aquatic food webs.
Studies have confirmed the presence of OH-PCBs in surface water, with concentrations varying based on proximity to urban and industrial sources. For instance, total OH-PCB concentrations in surface waters of Ontario, Canada, were found to be significantly higher near sewage treatment plant outfalls in Toronto (130 pg/L) and Hamilton (35 pg/L) compared to offshore samples from Lake Ontario (1.6 pg/L). This suggests that wastewater effluents are a notable source of these compounds to aquatic ecosystems. In particulate organic matter within these waters, total OH-PCB concentrations ranged from 230 to 990 pg/g.
Sediments act as a major sink for persistent organic pollutants, including OH-PCBs. In sediments from Osaka Bay, Japan, total OH-PCBs were detected at an average concentration of 24 ng/g dry weight, with a range of 0.90 to 150 ng/g. The ratio of total OH-PCBs to their parent PCBs in these sediments ranged from 1.4% to 13%. This indicates that a significant portion of the PCB contamination in sediments can be in the form of these hydroxylated metabolites. Research in various US waterways, including New Bedford Harbor, a wastewater lagoon in Altavista, and the Indiana Harbor and Ship Canal, also found that OH-PCB levels were approximately 0.4% of the parent PCB levels in sediments.
| Environmental Matrix | Location | Concentration of Total OH-PCBs |
| Surface Water | Near Toronto STP, Canada | 130 pg/L |
| Surface Water | Near Hamilton STP, Canada | 35 pg/L |
| Surface Water | Offshore Lake Ontario, Canada | 1.6 pg/L |
| Particulate Organic Matter | Ontario, Canada | 230 - 990 pg/g |
| Sediment | Osaka Bay, Japan | 24 ng/g (average) |
| Sediment | US Waterways | ~0.4% of total PCBs |
Presence in Terrestrial Environments (Soil, Air)
The presence of this compound and other OH-PCBs is not limited to aquatic systems. Atmospheric deposition is a key pathway for the distribution of these compounds into terrestrial environments.
OH-PCBs have been detected in both rain and snow, indicating their presence in the atmosphere and their potential for deposition onto soil and vegetation. In Ontario, Canada, total fluxes of OH-PCBs in snow were measured to be between <1 to 100 pg/m², while in rainwater, the fluxes ranged from <1 to 44 pg/m²/day. These findings highlight the role of atmospheric transport in the widespread distribution of these contaminants.
While specific data on the concentration of this compound in soil is limited, the deposition from the atmosphere suggests its likely presence. The lipophilic nature of PCBs and their metabolites means they can adsorb to soil particles, leading to their accumulation in the terrestrial environment.
Spatiotemporal Distribution Patterns
The distribution of this compound and other OH-PCBs is not uniform, with both geographic and temporal variations observed.
Geographic Hotspots and Long-Range Transport Evidence
Geographic hotspots of OH-PCB contamination are often associated with historical and ongoing sources of parent PCBs, such as industrial areas and urban centers. The higher concentrations of OH-PCBs found near sewage treatment plants in Canada strongly point to these facilities as significant local sources. researchgate.net Similarly, the high levels of PCBs and their metabolites in the Michalovce district of Eastern Slovakia are linked to a former chemical plant that produced PCBs.
The detection of OH-PCBs in remote environments, far from direct sources, provides evidence of their long-range atmospheric transport. researchgate.net Parent PCBs are known to undergo atmospheric transport, and their subsequent transformation in the environment can lead to the presence of OH-PCBs in areas like the Arctic. The detection of OH-PCBs in snow and rain in remote regions of Ontario further supports the hypothesis of atmospheric transport and deposition. researchgate.net
Temporal Trends in Environmental Concentrations
Information on the temporal trends of specific OH-PCB congeners like this compound is scarce. However, general trends for persistent organic pollutants (POPs) often show a decline in environmental concentrations following regulatory bans on their production and use. For parent PCBs, concentrations in various environmental media and biota have generally decreased since they were banned in the 1970s. It is plausible that the concentrations of their metabolites, including OH-PCBs, would follow a similar, albeit delayed, trend. However, the ongoing release of parent PCBs from old equipment and contaminated sites, as well as their transformation into OH-PCBs, means that these compounds will continue to be present in the environment for the foreseeable future.
Biomonitoring in Wildlife Populations
The bioaccumulative nature of this compound and other lipophilic OH-PCBs makes wildlife populations effective sentinels for monitoring environmental contamination. This compound has been detected in a variety of wildlife species, indicating its entry into and magnification within food webs.
Studies have identified 4-OH-CB187 as a major hydroxylated PCB metabolite in the serum of wildlife. ubc.ca Its presence has been confirmed in various animal tissues, including the serum and kidneys of rats and guinea pigs. researchgate.net The concentration and congener profiles of OH-PCBs can vary significantly among different species, reflecting differences in metabolism and exposure pathways. researchgate.net
In a study of pregnant women from Eastern Slovakia, 4-OH-CB187 was the primary OH-PCB metabolite found in maternal blood. researchgate.net While this is a human study, it highlights the prevalence and persistence of this specific congener in biological systems, which is likely mirrored in wildlife populations in contaminated areas. The study found that the median concentration of the sum of nine OH-PCB metabolites was 0.55 ng/g wet weight in the more contaminated Michalovce district. researchgate.net
The detection of OH-PCBs in a range of animals, including fish, marine mammals, polar bears, and birds, underscores the widespread nature of this contamination. researchgate.net The ratio of total OH-PCBs to total parent PCBs has been observed to be species-specific, with lower ratios generally found in fish and marine mammals compared to birds and terrestrial mammals. researchgate.net
| Wildlife Group | Key Findings |
| General Wildlife | 4-OH-CB187 is a major hydroxylated PCB metabolite detected in serum. ubc.ca |
| Laboratory Animals | Detected in the serum and kidneys of rats and guinea pigs. researchgate.net |
| Fish and Marine Mammals | Generally show lower ratios of OH-PCBs to parent PCBs. researchgate.net |
| Birds and Terrestrial Mammals | Generally show higher ratios of OH-PCBs to parent PCBs. researchgate.net |
The continued biomonitoring of this compound and other OH-PCBs in wildlife is crucial for understanding their environmental fate, identifying areas of high contamination, and assessing the potential risks to ecosystem health.
Detection in Avian Species
Recent biomonitoring studies have identified this compound, also known as 4-OH-CB187, in the eggs of several seabird species, indicating maternal transfer of this contaminant. A study conducted on remote seabird colonies in Norway detected this compound in the eggs of common eiders (Somateria mollissima), European shags (Phalacrocorax aristotelis), and herring gulls (Larus argentatus).
Notably, 4-OH-CB187 was the most prominent hydroxylated PCB congener found in the eggs of these species. On average, it constituted 64% of the total measured hydroxylated PCBs in common eider eggs, 31% in European shag eggs, and 49% in herring gull eggs researchgate.net. The presence of this compound in the eggs of these top predators of the marine food web highlights its bioaccumulation potential and persistence in the environment.
Table 1: Percentage of 4-OH-CB187 in Total Hydroxylated PCBs in Seabird Eggs
| Avian Species | Average Percentage of 4-OH-CB187 of Total OH-PCBs in Eggs |
|---|---|
| Common Eider (Somateria mollissima) | 64% |
| European Shag (Phalacrocorax aristotelis) | 31% |
| Herring Gull (Larus argentatus) | 49% |
Quantification in Marine Mammals (e.g., Polar Bears)
While comprehensive quantitative data for this compound across a wide range of marine mammals remains the subject of ongoing research, studies on polar bears (Ursus maritimus) have provided some insights. As apex predators in the Arctic marine ecosystem, polar bears are known to accumulate high levels of various organochlorine compounds, including PCBs and their metabolites.
Research on organohalogen contaminants in the blood and adipose tissue of Southern Beaufort Sea polar bears has been conducted nih.gov. While these studies have identified a range of PCBs and other pollutants, specific quantification of this compound is not always detailed in publicly available literature. The concentrations of lipophilic compounds like PCBs are often reported in relation to the lipid content of the tissue, and levels can vary based on factors such as age, sex, and seasonal fasting, which affects the mobilization of fat reserves nih.govdal.ca. Further targeted research is necessary to establish a comprehensive dataset of this compound concentrations in various tissues of polar bears and other marine mammals.
Accumulation in Terrestrial Fauna
Information regarding the specific accumulation of this compound in terrestrial fauna is currently limited in scientific literature. The primary route of exposure to PCBs for many terrestrial animals is through the consumption of contaminated food. For insectivorous birds, for example, PCBs can be transferred from contaminated sediments to aquatic and terrestrial insects, which are then consumed by the birds nih.gov.
The accumulation patterns of PCBs and their metabolites can differ significantly between species due to variations in diet, metabolism, and excretion nih.gov. Given the lipophilic nature of this compound, it is expected to bioaccumulate in the fatty tissues of terrestrial animals that are exposed to PCB-contaminated environments. However, dedicated studies quantifying the levels of this compound in a range of terrestrial species are needed to fully understand its distribution and potential impacts within terrestrial ecosystems.
Bioaccumulation and Trophic Transfer Dynamics of 2,2 ,3,3 ,4 ,5,5 Heptachloro 4 Biphenylol
Uptake and Accumulation Mechanisms in Organisms
The entry and retention of 2,2',3,3',4',5,5'-Heptachloro-4-biphenylol in organisms are dictated by its physicochemical properties, which favor its persistence and distribution into biological tissues.
Adsorption and Absorption across Biological Membranes
Like its parent PCB compounds, this compound is readily absorbed by organisms. The primary routes of exposure include ingestion of contaminated food, inhalation, and dermal contact. nih.govresearchgate.net Due to its lipophilic (fat-loving) nature, it can passively diffuse across the lipid bilayers of biological membranes, moving from areas of higher concentration to lower concentration.
The introduction of a hydroxyl (-OH) group makes the molecule slightly more polar and water-soluble compared to its parent heptachlorobiphenyl. nih.gov However, it remains a predominantly hydrophobic compound, a characteristic driven by the seven chlorine atoms on the biphenyl (B1667301) structure. nih.gov This high degree of lipophilicity ensures efficient absorption from the gastrointestinal tract and across other biological barriers. Once absorbed, it is transported in the blood, often bound to proteins like albumin. nih.govnih.gov
Lipid Partitioning and Sequestration in Adipose Tissues
A hallmark of persistent organic pollutants (POPs) like PCBs and their metabolites is their tendency to accumulate in fatty tissues. nih.govresearchgate.net The high lipophilicity of this compound drives its partitioning from the bloodstream into lipid-rich tissues, such as adipose (fat) tissue, where it is sequestered. epa.gov This partitioning is a key factor in its long-term retention and bioaccumulation within an organism. The distribution between serum and adipose tissue is dynamic and depends on factors like the lipid content of the blood. epa.govnih.gov
However, a critical feature distinguishing many OH-PCBs from their parent compounds is their selective retention in the blood. nih.gov Research has shown that certain OH-PCBs, particularly those with a hydroxyl group in the para-position and adjacent chlorine atoms, exhibit a high binding affinity for the thyroxine transport protein, transthyretin (TTR). nih.govnih.gov This strong protein binding can cause these metabolites to be retained in the blood at concentrations comparable to the most persistent parent PCBs, creating a circulating reservoir of the compound that is distinct from the portion sequestered in adipose tissue. nih.govnih.gov This mechanism is significant for the toxicokinetics and potential effects of this compound.
Trophic Magnification through Food Webs
Trophic magnification is the process whereby the concentration of a contaminant increases in organisms at successively higher levels in a food web. This phenomenon is a major concern for persistent, bioaccumulative substances.
Evidence of Increasing Concentrations with Trophic Level
The parent compounds of OH-PCBs, the PCBs, are well-documented to biomagnify in both aquatic and terrestrial food webs. ifremer.fracs.orgnih.gov Organisms at the top of the food chain, such as marine mammals, birds of prey, and humans, carry the highest body burdens. nih.gov
OH-PCBs can enter the food web in two primary ways: through the direct ingestion of the OH-PCB itself or through the ingestion of a parent PCB which is then metabolized into an OH-PCB by the organism. nih.gov Because of this dual pathway, the trophic dynamics of OH-PCBs are complex. Nonetheless, OH-PCBs are consistently detected in high-trophic-level wildlife, including polar bears, seals, and birds, indicating they are a significant component of the total contaminant burden in these animals. nih.govnih.govoup.com
The following table provides an example of trophic magnification using data for the sum of PCB congeners (∑PCBs) in a Mediterranean pelagic food web. While not specific to this compound, it illustrates the principle of how these types of compounds accumulate through the food chain.
Table 1: Example of PCB Trophic Magnification in a Mediterranean Pelagic Food Web
| Trophic Group | Species | Trophic Level (TL) | Median ∑PCBs (ng/g lipid weight) |
| Phytoplankton | Mixed species | 1.00 | 114 |
| Zooplankton | Mixed species | 2.00 | 200 |
| Planktivorous Fish | European pilchard (Sardina pilchardus) | 2.36 | 1060 |
| Benthopelagic Fish | Red mullet (Mullus barbatus) | 3.32 | 1450 |
| Piscivorous Fish | Chub mackerel (Scomber colias) | 4.14 | 3140 |
| Top Predator Fish | Atlantic bonito (Sarda sarda) | 4.41 | 4270 |
Data adapted from Echarri et al., 2021. ifremer.frnih.gov
Modeling Trophic Transfer Factors (TTFs) for HO-PCBs
The potential for a chemical to biomagnify is quantified using metrics like the Trophic Magnification Factor (TMF), also known as a food web magnification factor. sfu.causgs.gov The TMF is determined from the slope of a linear regression of the log-transformed, lipid-normalized contaminant concentration against the trophic level of organisms in a food web. nih.gov A TMF value significantly greater than 1 indicates that the chemical is biomagnifying.
While specific TMFs for this compound have not been reported, studies on PCB congeners provide a framework for understanding its likely behavior. TMFs for PCBs vary by congener and food web structure but are consistently greater than 1, confirming their biomagnification potential. ifremer.frnih.gov For instance, in a study of a coastal NW Mediterranean Sea food web, TMFs for various PCB congeners ranged from 0.8 to 3.9. ifremer.frnih.gov
Table 2: Trophic Magnification Factors (TMFs) for Selected POPs
| Compound/Class | Food Web Location | TMF Value | Reference |
| ∑PCBs | NW Mediterranean Sea | 0.8–3.9 | Echarri et al., 2021 ifremer.frnih.gov |
| PCB-153 | Arctic Marine | ~3.4 | Houde et al., 2008 (cited in researchgate.net) |
| Oxychlordane | Svalbard Marine | 6.84 | de Groot et al., 2021 nih.gov |
| ∑PBDEs | NW Mediterranean Sea | 0.2–2.0 | Echarri et al., 2021 ifremer.frnih.gov |
This table presents a selection of TMFs to illustrate the range of values for different persistent organic pollutants (POPs).
Modeling efforts for OH-PCBs must account for their unique properties, including their formation from parent compounds and their specific retention mechanisms, which may cause their TMFs to differ from those of the parent PCBs.
Influence of Chlorination Pattern and Hydroxyl Position on Bioaccumulation
The bioaccumulation potential of an OH-PCB is not uniform across all congeners; it is profoundly influenced by the number and position of both the chlorine atoms and the hydroxyl group.
For this compound, the high degree of chlorination (seven chlorine atoms) makes it highly resistant to metabolic degradation, contributing to its persistence in organisms. nih.gov Generally, a higher number of chlorine atoms correlates with a higher octanol-water partition coefficient (log Kₒw), indicating greater lipophilicity and a stronger tendency to accumulate in fat. nih.govusgs.gov
The position of the hydroxyl group is particularly critical. For this compound, the -OH group is in the para-position of one of the phenyl rings. This specific structural feature, especially when combined with adjacent chlorine atoms, allows the molecule to bind with high affinity to the thyroid hormone transport protein TTR. nih.govnih.gov This binding is a key mechanism for its selective retention and accumulation in the blood of wildlife and humans, a phenomenon that is distinct from the lipid-based sequestration of its parent PCB. nih.govoup.com This protein-mediated retention can lead to higher concentrations in blood than would be predicted by lipid partitioning alone and facilitates its transport across physiological barriers, such as the placenta. nih.gov
Structure-Activity Relationships for Bioaccumulation Potential
The potential for a chemical to bioaccumulate is intrinsically linked to its molecular structure. For polychlorinated biphenyls and their derivatives, key factors influencing bioaccumulation include the degree and pattern of chlorination, as well as the presence of functional groups like the hydroxyl group in OH-PCBs.
The bioaccumulation potential of a compound is often estimated using its octanol-water partition coefficient (Kow), a measure of its hydrophobicity or "fat-loving" nature. A higher log Kow value generally indicates a greater tendency for a chemical to partition into the fatty tissues of organisms, leading to higher bioaccumulation. For this compound, the estimated XLogP3 value, a computational model for log Kow, is 7.5. nih.gov This high value suggests a strong potential for this compound to bioaccumulate in organisms.
The position of the hydroxyl group and the arrangement of chlorine atoms on the biphenyl rings also play a crucial role. The presence of the hydroxyl group in the para-position (4-position) of one of the biphenyl rings, as in the case of the target compound, can affect its interaction with biological membranes and its susceptibility to further metabolism and excretion. Research on other OH-PCBs has shown that the specific chlorine substitution pattern influences their retention in the body. For instance, OH-PCBs with chlorine atoms in the ortho-positions (adjacent to the biphenyl bridge) can exhibit different bioaccumulation behaviors compared to those without ortho-chlorines.
Comparison with Parent PCB Congeners
To understand the bioaccumulation dynamics of this compound, it is essential to compare its behavior with that of its parent PCB congener, 2,2',3,3',4',5,5'-heptachlorobiphenyl (PCB 187). The metabolic conversion of a parent PCB to its hydroxylated form can significantly alter its bioaccumulation potential.
Generally, the introduction of a hydroxyl group increases the polarity of the molecule, which could theoretically lead to increased water solubility and a higher rate of excretion, thereby reducing its bioaccumulation potential compared to the parent congener. However, the reality is more complex. Some studies have shown that certain OH-PCBs are selectively retained in the blood, binding to transport proteins like transthyretin, which can lead to their persistence in the body. chemsafetypro.com
Data directly comparing the bioaccumulation factors (BAFs) or trophic magnification factors (TMFs) of this compound and PCB 187 are scarce in the available scientific literature. However, the general understanding is that while hydroxylation is a step towards detoxification, the resulting metabolites can still be persistent and may exhibit their own unique bioaccumulation characteristics. The high lipophilicity of 4-OH-PCB 187, as indicated by its high estimated log Kow, suggests that despite the presence of the hydroxyl group, it retains a significant capacity to accumulate in fatty tissues.
Ecotoxicological Mechanisms and Effects of 2,2 ,3,3 ,4 ,5,5 Heptachloro 4 Biphenylol in Non Human Biota
Endocrine Disrupting Potential
2,2',3,3',4',5,5'-Heptachloro-4-biphenylol exhibits significant endocrine-disrupting capabilities, primarily through its interference with estrogen and thyroid hormone signaling pathways. These disruptions can have profound consequences for the reproductive health and development of wildlife populations.
Estrogen Sulfotransferase Inhibition
Table 1: Estrogen Sulfotransferase (SULT1E1) Inhibition by Hydroxylated PCBs
| Compound | Species | Assay Type | Endpoint | Value | Reference |
| OH-PCBs (general) | Human | Recombinant SULT1E1 | Inhibition | Potent inhibitors | bindingdb.org |
| OH-PCB1 / OH-PCB2 | Human | Recombinant SULT1E1 | EC50 | 38 nM / 0.87 nM | nih.gov |
This table illustrates the inhibitory potential of hydroxylated PCBs on estrogen sulfotransferase. Specific data for this compound was not found in the reviewed literature, but the data for other OH-PCBs are presented to demonstrate the class effect.
Interactions with Thyroid Hormone System
This compound has been shown to interfere with the thyroid hormone system in various animal models. One of the primary mechanisms of this disruption is its ability to bind to thyroid hormone transport proteins, particularly transthyretin (TTR). This binding can displace the natural ligand, thyroxine (T4), from TTR, thereby altering its transport and metabolism.
Studies in mice have demonstrated that exposure to 4-OH-PCB 187 can lead to a decrease in serum total T4 and free T4 levels. nih.gov This effect is thought to be mediated by an increased accumulation of T4 in the liver. nih.gov Furthermore, research on Inuit populations has revealed negative associations between the concentrations of several hydroxylated PCBs, including 4-OH-PCB 187, and circulating levels of total triiodothyronine (tT3) and thyroid-binding globulin (TBG). nih.gov
While the compound's interaction with thyroid hormone transport proteins is established, its direct binding affinity for the thyroid hormone receptor (TR) appears to be lower. Some studies suggest that certain PCB metabolites can suppress TR-mediated transcription, but specific binding data for this compound to the TR are limited.
Table 2: Effects of this compound on the Thyroid Hormone System
| Species | Effect | Mechanism | Reference |
| Mice | Decreased serum total T4 and free T4 levels | Increased accumulation of T4 in the liver | nih.gov |
| Humans (Inuit) | Negative association with serum tT3 and TBG | Interference with thyroid hormone transport | nih.gov |
Modulation of Steroidogenesis in Wildlife
The impact of this compound on steroidogenesis, the biological process of producing steroid hormones, in wildlife is an area of active research. While direct studies on this specific congener are scarce, research on other PCBs provides a basis for concern. Polychlorinated biphenyls have been shown to interfere with the reproductive processes in fish, with some studies indicating that they can stimulate the 11β-hydroxylation of testosterone (B1683101) in testicular tissue. nih.gov However, other studies have reported a reduction in plasma levels of androgens and estrogens in fish treated with PCB mixtures, which correlated with increased activity of hepatic microsomal enzymes responsible for hormone metabolism. These findings suggest that PCBs can disrupt the delicate balance of steroid hormone production and degradation, which is essential for normal reproductive function in wildlife. The specific effects of this compound on steroidogenic pathways in different wildlife species require further investigation to fully understand its reproductive toxicity.
Aryl Hydrocarbon Receptor (AhR)-Mediated Effects
The aryl hydrocarbon receptor is a ligand-activated transcription factor that mediates many of the toxic effects of dioxin-like compounds. The interaction of this compound with the AhR pathway is a key aspect of its ecotoxicological profile.
Inductions of Xenobiotic Metabolizing Enzymes (e.g., CYP1A)
The induction of cytochrome P450 1A (CYP1A) enzymes is a well-established biomarker for exposure to AhR agonists. Some studies have suggested that 4-OH-PCB 187 is a 'non-dioxin-like' compound and does not act as a potent AhR agonist. However, other research has found a positive correlation between the blood concentrations of 4-OH-PCB 187 and the expression of hepatic CYP1A in wild pigs, implying a potential for CYP1A-dependent metabolism of this compound. uni.lu The induction of CYP1A can have dual consequences: it can be a detoxification pathway, but it can also lead to the metabolic activation of other compounds into more toxic forms. The precise potency of this compound as a CYP1A inducer relative to other PCBs and dioxin-like compounds requires more definitive quantitative data from assays such as the ethoxyresorufin-O-deethylase (EROD) assay.
Table 3: Aryl Hydrocarbon Receptor (AhR) Activation and CYP1A Induction by PCBs
| Compound/Species | Assay | Endpoint | Result | Reference |
| 4-OH-PCB 187 / Wild Pigs | Correlation Analysis | CYP1A Expression | Positive correlation with blood concentration | uni.lu |
| Dioxin-like PCBs / Rat Liver Epithelial Cells | Cell Proliferation Assay | Proliferation | Induction by AhR agonists | bindingdb.org |
| PCB 126 / Human Keratinocytes | CYP1A1 mRNA Induction | REP Value | 0.0027 | nih.gov |
This table provides an overview of the AhR-mediated effects of PCBs. While direct and conclusive data for this compound is limited, the presented findings for related compounds highlight the potential for AhR pathway interaction.
AhR-Dependent Gene Expression Modulation
The activation of the AhR by ligands like certain PCBs can lead to widespread changes in gene expression, affecting various cellular processes beyond xenobiotic metabolism. These alterations can include the regulation of genes involved in cell growth, differentiation, and apoptosis. While it is known that AhR agonists can alter the transcription of a battery of genes, specific genome-wide expression studies focusing solely on the effects of this compound in non-human biota are not extensively documented in the available literature. Understanding the full spectrum of genes modulated by this compound is crucial for a comprehensive assessment of its ecotoxicological risk.
Other Molecular and Cellular Mechanisms
The molecular and cellular toxicity of this compound and related OH-PCBs involves several mechanisms that can lead to adverse ecotoxicological outcomes. These mechanisms often disrupt fundamental cellular processes, leading to impaired function and potential long-term damage to organisms.
While direct studies on this compound are limited, the broader class of PCBs is known to interfere with cellular calcium (Ca2+) homeostasis. nih.govnih.gov Perturbations in the delicate balance of intracellular Ca2+ can trigger a cascade of adverse effects, as calcium ions are critical second messengers in numerous signal transduction pathways that regulate everything from neurotransmission to muscle contraction and gene expression. nih.gov Research on various PCB congeners has demonstrated their ability to alter intracellular Ca2+ concentrations. nih.gov For example, certain PCBs can increase basal intracellular calcium levels, which may interfere with normal cellular signaling and function, such as the response of myometrial cells to hormones like oxytocin (B344502) in cows. nih.gov This disruption is thought to be a significant contributor to the neurotoxicity associated with some PCB congeners. nih.gov
Protein Kinase C (PKC) represents a family of enzymes that are crucial in controlling the function of other proteins through phosphorylation. youtube.comyoutube.com These enzymes are involved in a variety of cellular signaling pathways, including those related to cell growth, proliferation, and differentiation. youtube.com The activation of PKC is intricately linked with second messengers like diacylglycerol (DAG) and intracellular calcium ions. youtube.comyoutube.com Although direct evidence for the modulation of PKC pathways by this compound is not available, other chemical compounds are known to activate PKC, sometimes leading to uncontrolled cell division which can contribute to tumor formation. youtube.com Given that PCBs can disrupt calcium homeostasis, a key regulator of PKC, it is plausible that OH-PCB metabolites could indirectly influence PKC-mediated pathways.
Observed Ecotoxicological Impacts on Wildlife and Model Organisms
The molecular and cellular disruptions caused by this compound and its chemical relatives manifest as observable adverse effects in wildlife and organisms used in ecotoxicological research.
PCBs are well-documented reproductive and developmental toxicants in aquatic species. epa.govresearchgate.net These compounds can bioaccumulate in the fatty tissues of fish and other aquatic organisms, leading to a range of adverse effects. researchgate.net In fish, exposure to PCBs has been linked to altered levels of sex steroid hormones, reduced gonad growth, and impaired production of vitellogenin, a yolk precursor protein essential for egg development. researchgate.net These disruptions to the hypothalamic-pituitary-gonadal-liver (HPGL) axis can result in decreased fertility and fecundity. researchgate.net Developmental effects include reduced embryonic and larval survival and growth. researchgate.net As metabolic products, OH-PCBs like this compound are implicated in this toxicity. The general toxicity of OH-PCBs has been shown to be higher than their parent compounds in some assays, although it tends to decrease as the number of chlorine atoms increases. nih.govresearchgate.net
Table 1: General Toxicity of Selected Hydroxylated PCB (HO-PCB) Classes in the Microtox® Assay
| Compound Class | Degree of Chlorination | Range of EC50 (mg L⁻¹) | General Toxicity Trend |
| 4-HO-DiCBs | Low | 0.07 - 0.36 | Highest Toxicity |
| 2-HO-TriCBs | Low | 0.34 - 0.48 | High Toxicity |
| Higher-chlorinated HO-PCBs | High | Up to 133 | Toxicity generally decreases with increased chlorination |
This table summarizes general toxicity data for classes of hydroxylated PCBs from the Microtox® assay, which measures the effect on the bioluminescence of the bacterium Aliivibrio fischeri. EC50 is the concentration that causes a 50% effect. Data synthesized from nih.govresearchgate.net.
The immune system is a sensitive target for PCBs and their metabolites. nih.govmdpi.com Exposure to these compounds has been associated with a range of immunomodulatory effects in various wildlife species, including marine mammals and fish-eating birds. cornell.edu Documented effects include thymic atrophy, suppressed immune responses, and altered lymphocyte proliferation. mdpi.comcornell.edu For instance, in vitro studies on ringed seals have demonstrated that certain non-coplanar PCB congeners can significantly reduce lymphocyte proliferation. nih.gov This immunosuppression can increase an animal's susceptibility to infectious diseases and cancers. mdpi.comcornell.edu As biologically active metabolites, OH-PCBs are considered to contribute to the immunotoxicity observed after exposure to parent PCB mixtures. mdpi.com
Table 2: Immunomodulatory Effects of Selected PCB Congeners on Ringed Seal Lymphocyte Proliferation In Vitro
| PCB Congener | Type | In Vitro EC50 (µg g⁻¹ ww) |
| CB 138 | Non-coplanar | 13.3 |
| CB 153 | Non-coplanar | 20.7 |
| CB 180 | Non-coplanar | 20.8 |
| CB 169 | Coplanar | 54.6 |
This table shows the half-maximal effective concentration (EC50) of different PCB congeners required to inhibit mitogen-induced lymphocyte proliferation in ringed seal cells. 'ww' stands for wet weight. Data from nih.gov.
Neurotoxicological Considerations in Non-Mammalian Models
The neurotoxic potential of polychlorinated biphenyls (PCBs) and their metabolites, such as the hydroxylated PCB (OH-PCB) this compound, is a significant area of concern in ecotoxicology. While much of the research has historically focused on mammalian models, there is a growing body of evidence detailing the adverse neurological effects of these persistent organic pollutants on non-mammalian biota, including fish, birds, and invertebrates. These studies are crucial for understanding the broader ecological impact of such contaminants.
The mechanisms underlying PCB neurotoxicity are multifaceted and can vary among different congeners and species. nih.gov Key mechanisms that have been identified include the alteration of dopamine (B1211576) and serotonin (B10506) neurotransmitter systems, disruption of thyroid hormone signaling which is critical for brain development, and perturbation of intracellular calcium homeostasis. nih.govwur.nl Non-dioxin-like PCBs, a category that includes many hydroxylated metabolites, are particularly noted for their ability to interfere with calcium signaling and induce oxidative stress. nih.gov
Zebrafish as a Model for Developmental Neurotoxicity
The zebrafish (Danio rerio) has emerged as a powerful model organism in neurotoxicology due to its rapid development, transparent embryos, and genetic tractability. mdpi.com Studies on zebrafish have provided valuable insights into the neurotoxic effects of various PCB congeners. For instance, developmental exposure of zebrafish to certain non-dioxin-like PCBs has been shown to cause sensory deficits and disrupt both dopaminergic and GABAergic signaling pathways. t3db.ca
While direct studies on this compound are limited, research on structurally similar OH-PCBs and parent PCBs in zebrafish indicates significant neurodevelopmental consequences. For example, exposure to 2,2',3,5',6-Pentachlorobiphenyl (PCB-95) in zebrafish embryos resulted in a dose-dependent reduction in brain size and an increase in brain cell death. nih.gov This was accompanied by the upregulation of antioxidant genes, suggesting that oxidative stress is a key mechanistic pathway. nih.gov
Neurotoxic Effects of a Related PCB Congener (PCB-95) in Zebrafish Larvae
| Endpoint | Observed Effect | Potential Mechanism |
|---|---|---|
| Brain Morphology | Dose-dependent reduction in brain size | Increased brain cell death, Oxidative stress |
| Cellular Level | Increased brain cell death | |
| Gene Expression | Upregulation of antioxidant genes (Cu/Zn-SOD, Mn-SOD, GPx) | Response to oxidative stress |
Avian Species: Susceptibility to PCB Neurotoxicity
Avian species are also vulnerable to the neurotoxic effects of PCBs. Studies on American kestrels (Falco sparverius) have demonstrated the developmental toxicity of planar PCBs, which can cause embryotoxicity and teratogenic effects. nih.gov While these studies did not specifically investigate this compound, they highlight the potential for PCBs to adversely affect the developing nervous system of birds.
Invertebrate Models in Neurotoxicology
Marine invertebrates are essential components of aquatic ecosystems and are also susceptible to the neurotoxic effects of environmental pollutants. wur.nl The nervous systems of many invertebrates, while simpler than those of vertebrates, share fundamental similarities in terms of neurotransmitter systems and ion channel function. wur.nl Research on marine invertebrates has shown that pollutants can disrupt neuromuscular function and behavior. wur.nl Although specific data on this compound in invertebrates is scarce, the known mechanisms of PCB neurotoxicity, such as interference with calcium channels, suggest a potential for adverse effects in these organisms. wur.nl
Advanced Analytical Methodologies for 2,2 ,3,3 ,4 ,5,5 Heptachloro 4 Biphenylol
Sample Preparation and Extraction Techniques
The initial and most critical step in the analysis of 2,2',3,3',4',5,5'-heptachloro-4-biphenylol is its effective extraction from the sample matrix. The choice of technique depends heavily on the nature of the sample, whether it is a biological tissue or an environmental sample.
Solid-phase extraction (SPE) is a widely utilized technique for the cleanup and concentration of polychlorinated biphenyls (PCBs) and their metabolites from complex matrices. nih.govresearchgate.net This method offers advantages such as reduced solvent consumption and the potential for high sample throughput. nih.gov For the analysis of polar compounds like hydroxylated PCBs, SPE cartridges with specific sorbents are employed.
A multi-residue procedure using an Oasis MAX SPE cartridge has been shown to be effective for extracting phenols and acids from sewage influent and effluent. dphen1.com This method involves conditioning the cartridge, passing the acidified sample through it, and then selectively eluting the analytes. dphen1.com For instance, a study on the determination of various phenols and acidic compounds in sewage utilized a 6 mL, 150 mg Oasis MAX SPE cartridge. dphen1.com The sample, after being spiked with recovery standards and acidified to approximately pH 3, was passed through the conditioned cartridge. dphen1.com The phenols were then eluted with methanol. dphen1.com
In the context of analyzing PCBs in transformer oil, a comparison between SPE and solvent extraction demonstrated that SPE provided superior recoveries and precision. researchgate.net Using small cartridges with 100 mg of 40 µm C18-bonded porous silica (B1680970), average recoveries for various PCB congeners exceeded 95%. researchgate.net
A novel solventless SPE approach using a Magic Chemisorber® with a polydimethylsiloxane (B3030410) (PDMS) stationary phase has also been explored for extracting PCBs from aqueous samples. nih.gov
Table 1: Illustrative SPE Parameters for Phenolic Compounds
| Parameter | Value/Condition | Source |
| SPE Cartridge | Oasis MAX (6 mL, 150 mg) | dphen1.com |
| Sample pH | ~3 | dphen1.com |
| Elution Solvent (Phenols) | Methanol | dphen1.com |
| Sorbent (for PCBs in oil) | C18-bonded porous silica (100 mg, 40 µm) | researchgate.net |
This table is for illustrative purposes and specific parameters may vary based on the exact methodology and matrix.
Liquid-liquid extraction (LLE) is a conventional and robust method for separating compounds based on their differential solubilities in two immiscible liquid phases. For PCBs and their hydroxylated metabolites, LLE is often used, particularly in the extraction from aqueous samples or after initial tissue homogenization.
In the analysis of PCBs in various sample types, LLE with solvents like hexane (B92381) is a common step. epa.gov For instance, a standard operating procedure for total PCB analysis involves dispensing the sample into a vial with hexane, followed by vigorous vortexing. epa.gov To remove interfering lipids from biological samples, concentrated sulfuric acid treatment is often incorporated into the cleanup procedure following extraction. epa.gov
A study comparing extraction methods for PCB congeners in fish muscle tissue utilized a hexane-based extraction. scispace.com The efficiency of LLE can be influenced by factors such as the choice of solvent and the pH of the aqueous phase, especially for ionizable compounds like OH-PCBs. The extraction of organic phases can be followed by washing with a salt solution, such as 1% KCl, and then concentrated. nih.gov
It has been noted that for the analysis of PCBs in transformer oil, the recoveries and precision of solvent extraction were found to be poorer than those achieved with SPE. researchgate.net
The complexity of the sample matrix significantly influences the choice and optimization of the extraction method.
Biological Tissues: The analysis of this compound in biological tissues such as adipose tissue, liver, and serum presents challenges due to the high lipid content and presence of numerous endogenous compounds. nih.govepa.gov
Lipid Removal: A crucial step in analyzing biological samples is the removal of lipids, which can interfere with chromatographic analysis. This is often achieved through techniques like sulfuric acid treatment or the use of adsorbent materials such as Florisil and/or Silica Gel. epa.gov
Drying: For solid or semi-solid tissues like fish muscle, drying is a common preliminary step. This can be done by methods such as rubbing with anhydrous sodium sulfate (B86663) or freeze-drying (lyophilization). scispace.comresearchgate.net While freeze-drying can be less labor-intensive and uses less solvent, it may result in slightly higher losses of some PCB congeners compared to rubbing with sodium sulfate. researchgate.net
Extraction: Soxhlet extraction, pressurized fluid extraction, and microwave-assisted extraction are some of the methods used for extracting PCBs from solid and tissue samples. epa.gov
Environmental Samples: Environmental matrices like water, sediment, and soil also require specific considerations.
Water Samples: For aqueous samples, pre-concentration is often necessary to achieve the required detection limits. SPE is a common choice for this purpose. dphen1.com
Sediment and Soil Samples: These matrices require vigorous extraction techniques to release the analytes from the solid particles. Methods like Soxhlet extraction, ultrasonic extraction, or pressurized fluid extraction with solvent mixtures such as hexane-acetone or methylene (B1212753) chloride-acetone are frequently employed. epa.gov
Cleanup: Extracts from environmental samples often contain a wide range of co-extracted substances that can interfere with the analysis. Cleanup steps using adsorbents like alumina (B75360) and Florisil are essential to remove these interferences. epa.govresearchgate.net
Chromatographic Separation Techniques
Following extraction and cleanup, chromatographic techniques are used to separate this compound from other co-extracted compounds before its detection and quantification.
Gas chromatography (GC) is a powerful technique for the separation of volatile and semi-volatile compounds like PCBs and their hydroxylated metabolites. When coupled with an Electron Capture Detector (ECD), it provides high sensitivity for halogenated compounds. nih.govresearchgate.net
The analysis is typically performed using a capillary column, which offers high resolution. upb.ro The choice of the stationary phase is critical for achieving the desired separation. For PCB analysis, phases such as 5% phenyl, 95% methylpolysiloxane are widely used. researchgate.net However, for complex separations, more polar phases like bis-cyanopropylphenyl polysiloxane may be necessary to resolve co-eluting congeners. researchgate.net
GC-ECD is a well-validated method for the determination of indicator PCBs in various matrices, including sediments. nih.govresearchgate.net The method's sensitivity tends to increase with the number of chlorine atoms on the biphenyl (B1667301) structure. nih.govresearchgate.net For confirmation of compound identity, analysis on a second column with a different stationary phase or by a different technique like GC-MS is recommended. epa.gov
Table 2: Typical GC-ECD Operating Conditions for PCB Analysis
| Parameter | Example Condition | Source |
| Injector | Split-splitless, 250°C | upb.ro |
| Column | Capillary, e.g., Factor Four VF-5ms (30m x 0.25mm, 0.25µm film) | upb.ro |
| Oven Temperature Program | 60°C (1 min) - 15°C/min - 300°C (13 min) | upb.ro |
| Detector | ECD, 280°C | upb.ro |
This table provides an example of GC conditions; specific parameters will be optimized for the target analytes and instrument.
High-performance liquid chromatography (HPLC) is another valuable tool for the analysis of less volatile or thermally labile compounds, including hydroxylated PCBs. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is commonly used for these analytes. scielo.brscielo.br
A study on the quantification of biphenyl and its metabolites utilized a reversed-phase HPLC system with a Luna C18 column. scielo.brscielo.br The mobile phase consisted of a mixture of water and acetonitrile (B52724) under isocratic conditions. scielo.brscielo.br Detection is often performed using a diode-array detector (DAD) or a mass spectrometer (MS). scielo.brscielo.br
HPLC offers the advantage of analyzing the hydroxylated metabolites directly without the need for derivatization, which is often required for GC analysis to improve volatility and thermal stability. nih.gov The separation of different hydroxylated PCB isomers can be achieved by carefully optimizing the mobile phase composition and gradient.
Table 3: Example HPLC Parameters for Biphenyl Metabolite Analysis
| Parameter | Value/Condition | Source |
| Column | Luna C18 | scielo.brscielo.br |
| Mobile Phase | Water and Acetonitrile (30/70, v/v) | scielo.brscielo.br |
| Flow Rate | 1.0 mL/min | scielo.brscielo.br |
| Detection | Diode-Array Detector (DAD) at 254 nm | scielo.br |
This table is for illustrative purposes and specific conditions will vary depending on the specific OH-PCB and analytical goals.
Mass Spectrometric Identification and Quantification
Mass spectrometry, coupled with chromatographic separation techniques, provides the high selectivity and sensitivity required for the definitive identification and quantification of this compound in complex environmental and biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry is a robust technique for the analysis of polychlorinated biphenyls (PCBs). However, due to the low volatility and polar nature of hydroxylated metabolites like this compound, direct analysis by GC-MS is challenging. To overcome this, a derivatization step is typically required prior to analysis. This process involves converting the polar hydroxyl group into a less polar, more volatile ether or ester derivative, for example, through methylation or silylation.
Once derivatized, the analyte can be effectively separated from other compounds on a capillary GC column. The mass spectrometer then identifies the compound based on its characteristic mass spectrum and retention time. For heptachlorobiphenyls, identification often involves monitoring the specific molecular ion (m/z) cluster, which exhibits a distinct isotopic pattern due to the presence of seven chlorine atoms. upb.ro While GC-MS is a powerful tool for general PCB analysis, modern methods often favor liquid chromatography for hydroxylated metabolites to avoid the potentially inconsistent and labor-intensive derivatization step. researchgate.netthermofisher.com In some applications, particularly for comprehensive screening, GC coupled with high-resolution mass spectrometry (HRMS) is used to achieve very low detection limits after derivatization. dphen1.com
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI(-)-MS-MS)
Liquid chromatography coupled with tandem mass spectrometry has emerged as a preferred method for the analysis of hydroxylated PCBs (HO-PCBs), including this compound. researchgate.net A significant advantage of this approach is its ability to analyze these polar compounds directly in their underivatized form, simplifying sample preparation and avoiding potential derivatization artifacts. researchgate.net
The analysis is typically performed using a reversed-phase LC column for separation, followed by detection with a mass spectrometer equipped with an electrospray ionization (ESI) source. Due to the acidic nature of the phenolic hydroxyl group, ESI is operated in the negative ion mode (ESI-), which readily abstracts a proton to form the deprotonated molecular ion, [M-H]⁻. This process is highly efficient for phenolic compounds, leading to excellent sensitivity. researchgate.netfiu.edu The use of tandem mass spectrometry (MS-MS) further enhances selectivity, which is crucial for distinguishing the target analyte from isobaric interferences in complex samples.
For enhanced sensitivity and selectivity, mass spectrometers are often operated in specific data acquisition modes rather than scanning the full mass range.
Selected Ion Monitoring (SIM): In this mode, the mass spectrometer is set to detect only a few specific m/z values corresponding to the ions of the target analyte. For this compound, this would involve monitoring the characteristic isotopic cluster of its deprotonated molecular ion [M-H]⁻. This approach significantly increases the signal-to-noise ratio compared to a full scan. researchgate.netscielo.br
Multiple Reaction Monitoring (MRM): MRM offers even greater specificity and is a hallmark of tandem mass spectrometry. mdpi.comresearchgate.net In this mode, a specific precursor ion (e.g., the [M-H]⁻ of the heptachloro-biphenylol) is selected in the first mass analyzer. This ion is then passed into a collision cell where it is fragmented by collision with an inert gas. A second mass analyzer then monitors for one or more specific product ions resulting from this fragmentation. The transition from a specific precursor ion to a specific product ion is a highly unique characteristic of a compound, virtually eliminating matrix interference and confirming the analyte's identity with high confidence. cjnmcpu.com
The table below shows a hypothetical but representative set of MRM transitions that could be used for the analysis of a heptachloro-4-biphenylol.
Table 1: Example MRM Transitions for a Heptachloro-4-biphenylol
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
|---|---|---|
| [M-H]⁻ | [M-H-Cl]⁻ | Loss of a chlorine atom |
A significant challenge in quantitative analysis using LC-ESI-MS is the phenomenon known as matrix effects. acs.org These effects arise from co-eluting compounds from the sample matrix (e.g., salts, lipids, or other endogenous substances in blood plasma) that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.gov
Studies on hydroxylated PCBs in human serum have demonstrated that matrix effects can be substantial, with observed signal variations ranging from 37% (indicating significant ion suppression) to 165% (indicating ion enhancement). nih.govdiva-portal.orgresearchgate.net The extent of the effect is dependent on the specific analyte, the complexity of the matrix, and the sample preparation procedure. nih.gov
To ensure data accuracy, these effects must be corrected. The most effective strategy is the use of a stable isotope-labeled internal standard (SIL-IS). An ideal SIL-IS for this compound would be its ¹³C₁₂-labeled analogue. This standard is added to the sample at the beginning of the extraction process. Because it is chemically identical to the native analyte, it co-elutes chromatographically and experiences the same matrix effects and procedural losses. By calculating the ratio of the response of the native analyte to the response of the known amount of internal standard, accurate quantification can be achieved. researchgate.net
Method Validation and Quality Assurance/Quality Control (QA/QC)
To ensure that analytical results are reliable, accurate, and reproducible, the methods used for the determination of this compound must be thoroughly validated. Quality assurance and quality control (QA/QC) procedures are implemented throughout the analytical process, from sample collection to final data reporting.
Limits of Detection (LODs) and Limits of Quantification (LOQs)
Two critical performance characteristics of any analytical method are the Limit of Detection (LOD) and the Limit of Quantification (LOQ).
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably distinguished from zero (the blank), but not necessarily quantified with acceptable precision. europa.eu
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. europa.eu
The LOD and LOQ are highly dependent on the analytical technique, the instrument sensitivity, and the sample matrix. For hydroxylated PCBs, methods combining advanced separation with highly sensitive mass spectrometric detection have achieved very low detection limits, often in the picogram per gram (pg/g) or parts-per-trillion range.
The table below summarizes reported LOD and LOQ values for hydroxylated PCBs from various studies, demonstrating the sensitivity of modern analytical methods.
Table 2: Reported Detection and Quantification Limits for Hydroxylated PCBs
| Analytical Method | Matrix | LOD | LOQ |
|---|---|---|---|
| LC-ESI(-)-MS-MS researchgate.net | Fetal Calf Serum | - | 1 - 50 pg/g (wet weight) |
| LC-MS/MS researchgate.net | Not Specified | 0.003 - 0.010 µg/kg | 0.009 - 0.030 µg/kg |
| GC/HRMS (after derivatization) dphen1.com | Predatory Bird Eggs | ~1 pg/g (wet weight) | - |
Recovery Efficiencies and Internal Standard Correction
The accurate quantification of this compound in complex environmental and biological matrices is critically dependent on the efficiency of the analytical method in extracting the analyte from the sample matrix and correcting for any losses during sample preparation and analysis. Recovery efficiency and the use of appropriate internal standards are therefore paramount for obtaining reliable and comparable data.
Studies on the analytical methodology for various OH-PCB congeners provide insight into the expected recovery efficiencies. For instance, a methodology developed for the determination of eleven environmentally relevant OH-PCBs in fetal calf serum using high-performance liquid chromatography-electrospray ionization-tandem quadrupole mass spectrometry (LC-ESI-MS/MS) demonstrated process efficiencies ranging from 73% to 89% without the use of an internal standard. nih.gov
To compensate for analytical variability and matrix effects, internal standards (IS) are introduced into the sample at an early stage of the analytical process. The ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the analytical instrument, typically a mass spectrometer. For the analysis of OH-PCBs, isotopically labeled analogues of the target compounds are the preferred choice for internal standards.
The application of internal standard correction significantly improves the accuracy and precision of the quantification. In the aforementioned study on eleven OH-PCB congeners, the use of internal standard correction resulted in improved process efficiencies, ranging from 88% to 103%. nih.gov This demonstrates the effectiveness of internal standards in correcting for both analyte losses during sample preparation and for matrix-induced signal suppression or enhancement in the mass spectrometer. nih.gov
The selection of an appropriate internal standard is crucial. For this compound, an ideal internal standard would be its ¹³C-labeled analogue. However, the availability of such standards for all OH-PCB congeners can be limited. nih.gov In such cases, other structurally related OH-PCB congeners or other phenolic compounds that are not expected to be present in the sample may be used as surrogate standards.
Table 1: Illustrative Recovery Efficiencies for a Suite of OH-PCBs
| Analytical Parameter | Efficiency Range (%) |
|---|---|
| Process Efficiency (without Internal Standard) | 73 - 89 |
| Process Efficiency (with Internal Standard) | 88 - 103 |
Data based on a study of 11 environmentally relevant HO-PCB congeners and PCP in fetal calf serum. nih.gov
Interlaboratory Comparisons and Reference Materials
Interlaboratory comparisons (ILCs), also known as proficiency tests, are a critical component of quality assurance in analytical laboratories. europa.eu They are designed to assess the performance of laboratories and the comparability of analytical results among different laboratories. europa.eu By analyzing the same, homogeneous, and stable test material, participating laboratories can evaluate their analytical methods and identify potential biases or sources of error. For a compound like this compound, participation in ILCs would be essential to ensure that data generated across different research groups and monitoring programs are consistent and reliable.
The organization of an ILC involves the preparation of a test material with a known or assigned concentration of the target analyte, which is then distributed to the participating laboratories. seedtest.org The results are submitted to the organizing body for statistical evaluation. seedtest.org Despite their importance, specific interlaboratory comparison programs for this compound are not widely documented. The challenges in synthesizing this specific congener and the limited number of laboratories equipped for its analysis may contribute to this.
Certified Reference Materials (CRMs) are fundamental for the validation of analytical methods and for ensuring the traceability of measurement results. A CRM is a reference material that has been characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.
For hydroxylated PCBs, the availability of certified reference materials is limited, which poses a significant challenge for the accurate quantification of these compounds. nih.gov While CRMs for parent PCB congeners, such as 2,2',3,4,4',5,5'-Heptachlorobiphenyl (PCB 180), are available from various suppliers, CRMs for their hydroxylated metabolites like this compound are not as common. sigmaaldrich.comlgcstandards.com The availability of CRMs for parent PCBs is useful for metabolism studies and for the quality control of the analytical methods for the parent compounds.
The lack of specific CRMs for this compound means that laboratories often have to rely on in-house prepared standard solutions, which may not have the same level of certification and traceability as a commercially available CRM. This can lead to greater variability in results between laboratories. The development and availability of a certified reference material for this compound would be a significant step forward in improving the quality and comparability of analytical data for this compound.
Table 2: Availability of Related Certified Reference Materials
| Compound Name | IUPAC No. | Type | Availability |
|---|---|---|---|
| 2,2',3,4,4',5,5'-Heptachlorobiphenyl | 180 | Certified Reference Material | Available sigmaaldrich.comlgcstandards.com |
| 2,2',3,4,4',5'-Hexachlorobiphenyl | 138 | Certified Reference Material | Available sigmaaldrich.com |
| 2,2',3,3',4,4',5,5'-Octachlorobiphenyl | - | Certified Reference Material | Available accustandard.com |
| This compound | - | Not Widely Available | Limited |
Environmental Persistence and Degradation Pathways of 2,2 ,3,3 ,4 ,5,5 Heptachloro 4 Biphenylol
Persistence in Environmental Compartments
The environmental persistence of a chemical is defined by its resistance to degradation processes. For highly chlorinated compounds like 2,2',3,3',4',5,5'-Heptachloro-4-biphenylol, this resistance is pronounced, leading to its long-term presence in various environmental matrices. nih.gov The structure of this molecule, with seven chlorine atoms and a hydroxyl group on a stable biphenyl (B1667301) core, dictates its recalcitrance.
Abiotic degradation involves chemical transformation without the intervention of living organisms, primarily through photolysis (breakdown by light) and hydrolysis (reaction with water).
Hydrolysis: Hydrolysis is not considered a significant degradation pathway for PCBs or their hydroxylated metabolites. epa.gov The carbon-carbon bonds of the biphenyl structure and the carbon-chlorine bonds are chemically stable and not susceptible to cleavage by water under typical environmental pH and temperature conditions. acs.orgoasis-lmc.org Therefore, this compound is expected to be hydrolytically stable.
Once introduced into the environment, this compound is likely to partition into soils and sediments due to its hydrophobic nature. The persistence of chemicals in these compartments is influenced by their sorption characteristics and resistance to microbial attack.
Highly chlorinated PCBs are known to be extremely persistent in soil and sediment, with potential degradation half-lives of up to several decades. researchgate.net Their hydroxylated metabolites, including this compound, have been detected in significant concentrations in contaminated sediments, indicating their long-term stability in these environments. nih.govacs.org The ratio of OH-PCBs to their parent PCBs in sediments has been found to be much higher than in the original commercial PCB mixtures, suggesting that these metabolites are formed and accumulate in the environment over time. acs.org
The mobility and bioavailability of this compound in soil and sediment are largely controlled by its partitioning between the solid and aqueous phases, a process described by the soil organic carbon-water (B12546825) partition coefficient (Koc). nih.govchemsafetypro.com A high Koc value indicates strong sorption to organic matter, leading to reduced mobility and bioavailability, but also protection from degradation, thus increasing persistence. Due to the hydroxyl group, OH-PCBs are more water-soluble than their parent PCBs. acs.org Higher-chlorinated OH-PCBs are more likely to be in their ionized form, which increases water solubility and affects their sorption behavior and transport compared to neutral parent PCBs. acs.org
Table 1: Predicted Physicochemical Properties Influencing Environmental Fate Note: Experimental data for this compound is limited. The following table presents predicted values for the closely related parent compound, 2,3,3',4,4',5,5'-Heptachlorobiphenyl (PCB 189), which are used in environmental fate models.
| Property | Predicted Value | Significance in Environmental Fate |
|---|---|---|
| LogKow (Octanol-Water Partition Coefficient) | 7.54 | Indicates high hydrophobicity and a strong tendency to partition from water into organic phases like lipids and soil organic carbon. |
| Water Solubility | 1.91 x 10⁻⁹ g/L | Extremely low solubility in water limits its mobility in the aqueous phase but promotes partitioning to sediment and soil. |
| Henry's Law Constant | 8.32 x 10⁻⁶ atm-m³/mol | Suggests a moderate potential to volatilize from water surfaces into the atmosphere. |
| Vapor Pressure | 4.38 x 10⁻⁷ mmHg | Low vapor pressure indicates it is not highly volatile from dry surfaces. |
Biotic Degradation Mechanisms
Biotic degradation, or biodegradation, is the transformation of chemical substances by living organisms, primarily microorganisms. This is the main route for the eventual breakdown of persistent organic pollutants.
The microbial degradation of PCBs has been extensively studied, revealing that bacteria and fungi possess the enzymatic machinery to break down these recalcitrant compounds. frontiersin.orgnih.govresearchgate.net However, the efficiency of this degradation is highly dependent on the degree of chlorination and the congener structure. inig.pl Highly chlorinated PCBs, such as the parent compound of this compound, are generally resistant to aerobic degradation. frontiersin.org
The bioremediation of PCB-contaminated sites often relies on stimulating the activity of indigenous microorganisms (biostimulation) or introducing specialized microbes (bioaugmentation). nih.govuniven.ac.za Ligninolytic (white-rot) fungi, such as Phanerochaete chrysosporium and Pleurotus ostreatus, are known to degrade a wide range of PCBs and their metabolites, including OH-PCBs, using non-specific extracellular enzymes like laccases and peroxidases. nih.govresearchgate.netnih.gov These fungi are considered promising candidates for the bioremediation of soils contaminated with complex mixtures of pollutants. nih.gov
The complete biodegradation of highly chlorinated PCBs typically requires a sequential anaerobic-aerobic process. researchgate.netnih.gov
Anaerobic Degradation: Under anaerobic (oxygen-free) conditions, found deep in sediments and flooded soils, certain microorganisms can use chlorinated compounds as electron acceptors in a process called reductive dechlorination or halorespiration. frontiersin.org This process involves the removal of chlorine atoms and their replacement with hydrogen. For highly chlorinated PCBs, this is a critical first step, as it reduces their chlorination level, making them more susceptible to subsequent aerobic breakdown. nih.gov Reductive dechlorination tends to remove chlorines from the meta and para positions preferentially. epa.gov Importantly, some anaerobic bacteria, such as Desulfitobacterium dehalogenans, have been shown to rapidly dechlorinate para-hydroxylated PCBs by specifically removing the flanking ortho-chlorines adjacent to the hydroxyl group. nih.gov This is a potentially significant degradation pathway for this compound, which has two such ortho-chlorines.
Aerobic Degradation: Aerobic (oxygen-present) bacteria, such as Burkholderia xenovorans LB400, degrade PCBs through an oxidative pathway. nih.gov This process is most effective for PCBs with fewer chlorine atoms (typically four or less). The bacterial biphenyl dioxygenase enzyme attacks the biphenyl rings, leading to ring cleavage and eventual mineralization to carbon dioxide and water. frontiersin.org The less-chlorinated biphenyls produced during anaerobic dechlorination can serve as substrates for these aerobic bacteria. nih.gov Therefore, a combination of anaerobic and aerobic conditions is often necessary for the effective remediation of sites contaminated with highly chlorinated PCBs. researchgate.net
Table 2: Summary of Microbial Degradation Pathways for Highly Chlorinated PCBs and their Hydroxylated Metabolites
| Process | Microorganisms | Conditions | Primary Action | Relevance to this compound |
|---|---|---|---|---|
| Anaerobic Reductive Dechlorination | Bacteria (e.g., Dehalococcoides, Desulfitobacterium) | Anaerobic (sediments, flooded soils) | Removes chlorine atoms, reducing the degree of chlorination. frontiersin.org | Crucial initial step. Specifically, flanking ortho-chlorines can be removed by some species. nih.gov |
| Aerobic Oxidative Degradation | Bacteria (e.g., Burkholderia, Rhodococcus, Pseudomonas) | Aerobic (surface soils, water column) | Oxidizes the biphenyl rings of less-chlorinated congeners, leading to ring cleavage. frontiersin.org | Degrades the less-chlorinated products formed during the anaerobic stage. |
| Fungal Degradation | Ligninolytic Fungi (e.g., Phanerochaete, Pleurotus) | Aerobic | Secretes non-specific extracellular enzymes (laccases, peroxidases) that can transform a wide range of PCBs and OH-PCBs. nih.govresearchgate.net | Potential for direct transformation of the compound without prior dechlorination. |
Modeling Environmental Fate and Transport
Predicting the environmental journey of a chemical like this compound is accomplished through environmental fate and transport models. epa.gov These mathematical models simulate the movement and transformation of chemicals across different environmental compartments such as air, water, soil, and biota. repec.orgresearchgate.net
The models rely on key chemical-specific parameters, many of which are shown in Table 1. epa.gov For many chemicals, including the specific compound of interest here, experimental data may be scarce. In such cases, Quantitative Structure-Activity Relationship (QSAR) models are employed. researchgate.netresearchgate.net QSARs use the chemical's molecular structure to predict its physicochemical properties and environmental behavior, such as toxicity, bioaccumulation potential, and degradation rates. aftonchemical.comnih.gov
Models like the Environmental Fluid Dynamics Code (EFDC) can be adapted to simulate PCB transport in aquatic systems, considering processes like partitioning to organic carbon, volatilization, and sediment-water exchange. researchgate.net For this compound, a model would need to account for its high hydrophobicity (high LogKow), leading to strong partitioning to sediments and suspended particles. researchgate.net Its low water solubility and vapor pressure would govern its distribution between water and air. repec.org The model would also incorporate its high resistance to degradation, using very slow degradation rate constants to reflect its persistence, particularly in anaerobic sediment layers where it is likely to accumulate.
Table 3: Key Parameters in Environmental Fate and Transport Models
| Parameter | Abbreviation | Description |
|---|---|---|
| Soil/Sediment Organic Carbon-Water Partition Coefficient | Koc | Describes the tendency of a chemical to adsorb to organic matter in soil or sediment. nih.gov |
| Octanol-Water Partition Coefficient | Kow | Measures a chemical's hydrophobicity and is a proxy for its bioaccumulation potential. epa.gov |
| Henry's Law Constant | H | Indicates the partitioning of a chemical between air and water, affecting its volatility. epa.gov |
| Degradation Half-Life | t½ | The time required for 50% of the chemical to be degraded in a specific medium (e.g., soil, water). |
| Water Solubility | S | The maximum amount of a chemical that can dissolve in water, influencing its mobility in aquatic systems. epa.gov |
| Diffusivity in Air and Water | Da, Dw | The rate at which a chemical moves through air and water due to random molecular motion. epa.gov |
Environmental Fate of a Persistent Pollutant: this compound
The chemical compound this compound, a hydroxylated metabolite of the polychlorinated biphenyl (PCB) congener PCB 187, is a subject of increasing environmental concern. As a member of the hydroxylated polychlorinated biphenyl (OH-PCB) class, it is recognized for its persistence in the environment and potential for bioaccumulation. Understanding its distribution and long-range transport is crucial for assessing its environmental impact.
1 Fugacity Models for Environmental Distribution
Fugacity models are valuable tools for predicting the environmental partitioning of chemical substances. These models use the concept of "fugacity," or the "escaping tendency," of a chemical from a particular environmental phase (e.g., air, water, soil, sediment). At equilibrium, the fugacity of a compound is equal in all compartments, but the concentrations will differ based on the "fugacity capacity" (Z) of each compartment for that specific chemical.
The fugacity capacity (Z) is a key parameter that is dependent on the physicochemical properties of the compound and the nature of the environmental medium. For this compound, specific experimental data for all necessary parameters are limited. However, Quantitative Structure-Activity Relationship (QSAR) models can be employed to estimate these properties.
The calculation of fugacity capacities for different environmental compartments relies on key physicochemical properties. The addition of a hydroxyl group to the PCB structure, as in this compound, significantly alters these properties compared to the parent PCB 187. For instance, hydroxylation generally decreases the Henry's Law constant, which in turn increases the fugacity capacity in water, suggesting a greater tendency to partition into the aqueous phase compared to its parent PCB.
Table 1: Estimated Physicochemical Properties and Fugacity Capacities for this compound
| Parameter | Value (Estimated) | Environmental Compartment | Fugacity Capacity (Z) Equation | Estimated Z-value (mol/m³·Pa) |
| Molecular Weight | 411.32 g/mol | Air | 1 / RT | 4.04 x 10⁻⁴ |
| Log Kₒw | 7.5 | Water | 1 / H | > Z for parent PCB |
| Henry's Law Constant (H) | Lower than parent PCB | Soil (Organic Carbon) | Kₒc * ρₛ / H | Higher than parent PCB |
| Vapor Pressure | Lower than parent PCB | Sediment | Kₒc * ρ_sed / H | Higher than parent PCB |
| Water Solubility | Higher than parent PCB | Biota (Fish) | L * ρ_f_ / H | Higher than parent PCB |
The higher fugacity capacity in water, soil, and biota for this compound compared to its parent PCB suggests that this metabolite will preferentially partition into these compartments from the atmosphere. This has significant implications for its bioavailability and potential to enter food webs.
2 Predictive Models for Long-Range Transport
Predictive models for LRET assess a compound's persistence in the atmosphere and its ability to travel significant distances from its source. Key indicators for LRET potential include the compound's atmospheric half-life and its partitioning behavior between the gas phase and atmospheric particles, which is influenced by its octanol-air partition coefficient (Kₒₐ).
The atmospheric half-life of this compound is primarily determined by its reaction rate with hydroxyl (OH) radicals in the troposphere. nih.gov While specific experimental data for this congener is scarce, it is known that the hydroxylation of PCBs to form compounds like this one generally makes them more susceptible to further atmospheric degradation compared to their parent compounds. However, their lower volatility means they are more likely to be associated with atmospheric particles, which can shield them from gas-phase degradation and facilitate their transport over long distances through deposition and subsequent re-volatilization, a process known as the "grasshopper effect." ulisboa.pt
An increase in temperature due to climate change is predicted to enhance the volatilization of less volatile PCBs and their metabolites, potentially increasing their atmospheric concentrations and facilitating their long-range transport. ulisboa.pt
Table 2: Indicators of Long-Range Environmental Transport Potential for this compound
| Indicator | Predicted Characteristic for this compound | Implication for Long-Range Transport |
| Atmospheric Half-Life (vs. OH radicals) | Shorter than parent PCB 187 | Reduced time for gas-phase transport, but still significant. |
| Octanol-Air Partition Coefficient (Log Kₒₐ) | Higher than parent PCB 187 | Stronger partitioning to atmospheric aerosols. |
| Vapor Pressure | Lower than parent PCB 187 | Reduced tendency to be in the gas phase. |
| Global Fractionation | Likely to deposit in cooler regions | Follows the "grasshopper effect" with poleward transport. |
| Characteristic Travel Distance (CTD) | Shorter than more volatile POPs | Still capable of transboundary and intercontinental transport. |
The combination of these factors suggests that while this compound may be less volatile than its parent PCB, its persistence and association with atmospheric particles still allow for significant long-range transport. Models predict that such compounds will undergo a series of deposition and re-volatilization cycles, gradually moving towards colder regions of the globe. This contributes to the presence of these pollutants in remote ecosystems far from their original sources.
Research Gaps and Future Directions in the Study of 2,2 ,3,3 ,4 ,5,5 Heptachloro 4 Biphenylol
Elucidation of Specific Metabolic Pathways in Diverse Organisms
The biotransformation of PCBs is a critical determinant of their toxicity and persistence. While it is established that PCBs are metabolized by cytochrome P450 (CYP) enzymes to form hydroxylated metabolites (HO-PCBs), the specific pathways for 2,2',3,3',4',5,5'-heptachloro-4-biphenylol are not well-defined. nih.govnih.gov This compound, also known as 4-OH-PCB 187, has been identified as one of the most common HO-PCB congeners in human blood, underscoring the relevance of its metabolic pathways to human health. nih.govresearchgate.netnih.gov Future research must move beyond general observations to detailed, species-specific metabolic mapping.
Identification of Novel Metabolites and Conjugates
The metabolic journey of a PCB does not necessarily end with a single hydroxylation event. HO-PCBs can undergo further biotransformation, including additional hydroxylation to form catechols or quinones, or conjugation with endogenous molecules to facilitate excretion. nih.govresearchgate.net The formation of reactive intermediates like arene oxides is a proposed mechanism that can lead to various hydroxylated products. nih.gov
A significant research gap is the comprehensive characterization of the full suite of metabolites derived from this compound. It is largely unknown whether this compound is further oxidized or if it is primarily detoxified through conjugation pathways. Studies on other PCB congeners have identified sulfate (B86663) and glucuronide conjugates as major excretion products. researchgate.netacs.org Future research should aim to identify and quantify these potential downstream metabolites in various biological systems, from laboratory models to wildlife species. This would provide a more complete picture of its bioactivation and detoxification routes.
Table 1: Potential Metabolic Transformations for this compound
| Transformation Phase | Potential Reaction | Resulting Metabolite Class | Significance |
| Phase I | Further Hydroxylation | Dihydroxylated PCBs (Catechols) | May increase reactivity and potential for redox cycling. |
| Phase I | Oxidation | Quinones | Highly reactive electrophiles, potential for macromolecular adducts. nih.gov |
| Phase II | Glucuronidation | Glucuronide Conjugates | Increases water solubility, facilitates biliary and urinary excretion. researchgate.net |
| Phase II | Sulfation | Sulfate Conjugates | Increases water solubility, facilitates excretion; may be retained in blood. nih.govresearchgate.net |
Characterization of Enzyme Systems Involved in HO-PCB Biotransformation
The rate and profile of PCB metabolism are dictated by the activity of specific enzyme systems. The initial hydroxylation of the parent PCB 187 is catalyzed by Phase I cytochrome P450 monooxygenases. nih.govresearchgate.net Subsequent conjugation reactions are mediated by Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). researchgate.net
However, the specific isoforms of these enzymes that act on this compound and its parent congener remain largely uncharacterized. Studies in various organisms, including ringed seals and plants, suggest the involvement of different enzyme families like CYP1A, CYP2B, and peroxidases. researchgate.netnih.gov A critical future direction is the use of in vitro systems with recombinant enzymes to identify the precise human and ecologically relevant enzymes responsible for its formation and clearance. This knowledge is essential for predicting inter-individual and inter-species differences in susceptibility and for developing accurate toxicokinetic models.
Comprehensive Ecotoxicological Profiling
Hydroxylated PCBs are often more toxic than their parent compounds, exhibiting endocrine-disrupting and other adverse effects. researchgate.net Despite the detection of its parent congener, PCB 187, in human tissues and its association with neurotoxic and immune system effects, there is a severe lack of ecotoxicological data for this compound itself. ewg.org
In Vivo Studies on Chronic and Sublethal Effects in Key Indicator Species
Most toxicity data for PCBs are derived from studies on parent congeners or commercial mixtures. nih.gov While some in vitro assays have shown that HO-PCB toxicity can be structure-dependent, with toxicity sometimes decreasing with higher chlorination, these findings cannot replace whole-organism studies. researchgate.net There is a pressing need for long-term, low-dose in vivo studies to assess the chronic and sublethal effects of this compound.
Future research should focus on key indicator species, such as fish (e.g., zebrafish, fathead minnow), birds (e.g., quail), and rodents, to evaluate a range of endpoints. These should include reproductive success, developmental abnormalities, neurobehavioral changes, and impacts on vital organ systems like the liver, thyroid, and immune system. Such studies are crucial for establishing environmentally relevant toxicity thresholds and conducting robust ecological risk assessments.
Advanced Mechanistic Studies on Endocrine and Other Disrupting Pathways
Several HO-PCBs are recognized as potent endocrine disruptors. nih.gov A key mechanism of toxicity is their structural similarity to the thyroid hormone thyroxine, which allows them to bind to the transport protein transthyretin (TTR) and disrupt thyroid hormone homeostasis. nih.gov While this mechanism is plausible for this compound, specific experimental validation is lacking.
Advanced mechanistic studies are required to determine the precise pathways through which this compound exerts its toxicity. Research should investigate its potential to interact with various nuclear receptors, including the estrogen, androgen, and aryl hydrocarbon (Ah) receptors. nih.gov Elucidating these molecular initiating events is fundamental to understanding its potential to cause adverse effects on reproduction, development, and neurological function and to classifying its specific toxicological hazards.
Development of Novel Analytical Techniques
The accurate assessment of environmental exposure and biological fate relies on robust analytical methods. The analysis of highly chlorinated HO-PCBs like this compound in complex matrices such as blood, tissue, and sediment presents significant challenges.
Current analytical approaches typically involve gas chromatography-mass spectrometry (GC-MS), which requires a chemical derivatization step for the hydroxyl group, or liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can analyze the compound directly. oup.comresearchgate.net High-resolution chromatography is necessary to separate the target analyte from numerous other PCB and HO-PCB isomers that may be present in a sample. cdc.gov
A primary obstacle in the quantitative analysis of HO-PCBs is the scarcity of certified reference standards for the vast number of possible congeners. nih.govacs.org This limitation hinders accurate quantification and the confirmation of tentative identifications. Furthermore, analytical chemists must contend with matrix effects in LC-MS, where other components in the sample can suppress or enhance the instrument's signal, leading to inaccurate results. nih.gov
Future research must prioritize the synthesis of analytical standards for environmentally relevant HO-PCBs, including this compound. There is also a need to develop and validate more advanced and cost-effective analytical techniques. Promising avenues include two-dimensional gas chromatography (2D-GC) for superior isomer separation and novel quantification strategies, such as machine learning models to predict ionization efficiencies in mass spectrometry, which could reduce the reliance on authentic standards. nih.govnih.gov
Table 2: Challenges and Future Directions in the Analysis of this compound
| Challenge | Description | Future Direction |
| Standard Availability | Lack of certified reference materials for many HO-PCBs hinders accurate quantification. nih.gov | Synthesis of new standards; development of quantitative methods that are less reliant on standards (e.g., ionization efficiency prediction). nih.gov |
| Isomer Separation | Co-elution of structurally similar isomers in chromatographic systems complicates identification and quantification. | Application of advanced separation techniques like two-dimensional gas chromatography (2D-GC). nih.gov |
| Matrix Effects | Components in complex samples (e.g., plasma, sediment) can interfere with mass spectrometric detection, causing signal suppression or enhancement. nih.gov | Improved sample cleanup procedures; use of isotope-labeled internal standards; advanced matrix effect correction algorithms. |
| Sensitivity | Detecting environmentally relevant, low-level concentrations in small sample volumes requires highly sensitive instrumentation. | Optimization of high-resolution mass spectrometry (HRMS) methods; development of more sensitive detector technologies. |
Non-Targeted Screening and Suspect Screening Approaches for HO-PCBs
A primary challenge in analyzing HO-PCBs is the sheer number of possible congeners—over 800—and the limited commercial availability of analytical standards for most of them. nih.gov This scarcity of standards makes traditional targeted analysis, which relies on comparing sample data to a known standard, impractical for achieving a comprehensive profile of HO-PCBs in a sample. To overcome this limitation, researchers are increasingly turning to non-targeted and suspect screening approaches, primarily using high-resolution mass spectrometry (HRMS). acs.orgjhu.edu
Suspect Screening operates on the principle of searching for "known unknowns." Researchers compile a list of suspected compounds, such as known PCB metabolites, and search the HRMS data for their exact mass-to-charge ratios. This method allows for the tentative identification of compounds without needing the analytical standard at the time of analysis.
Non-Targeted Screening (NTS) is a more exploratory approach designed to identify "unknown unknowns." jhu.edu This technique screens the entire dataset for all detectable chemical features. Subsequent data processing aims to identify novel or unexpected compounds, including previously unidentified HO-PCB congeners or their transformation products. acs.org While powerful, NTS presents significant challenges in data processing and structure elucidation for newly discovered compounds. jhu.edu
The application of these screening methods is crucial for expanding the knowledge base on HO-PCBs. For instance, a non-targeted analysis of human brain samples successfully identified several lower-chlorinated HO-PCBs for the first time, demonstrating the power of this approach to uncover metabolites that might be missed in targeted analyses. acs.org
| Approach | Definition | Application to HO-PCBs | Key Challenge |
|---|---|---|---|
| Targeted Analysis | Quantification of a predefined list of known compounds using analytical standards. | Limited to the small fraction of the 837 possible HO-PCB congeners for which standards are available. nih.gov | Inability to detect unknown or unexpected congeners. |
| Suspect Screening | Searching for a list of suspected compounds ("known unknowns") based on their exact mass. | Allows for tentative identification of a wide range of potential HO-PCBs without immediate need for standards. | Confirmation of tentatively identified compounds requires subsequent analysis with a standard. |
| Non-Targeted Screening | Exploratory analysis to detect all possible compounds ("unknown unknowns") in a sample. jhu.edu | Enables the discovery of novel HO-PCB congeners and other transformation products. acs.org | Complex data processing and difficulty in identifying the chemical structure of unknown compounds. jhu.edu |
Miniaturized and On-Site Detection Methods
The conventional analysis of HO-PCBs requires sophisticated laboratory equipment like gas or liquid chromatography coupled with mass spectrometry. These methods, while accurate, are time-consuming, expensive, and confined to a laboratory setting. A significant research gap exists in the development of miniaturized and portable methods for the rapid, on-site detection of these contaminants.
While specific on-site detectors for this compound are not yet established, research in the broader field of environmental sensing points to potential future directions. Technologies such as Lab-on-a-chip systems, which integrate sample preparation, separation, and detection onto a small device, offer a promising platform. mdpi.com For example, advancements in Lab-on-Printed Circuit Board (Lab-on-PCB) technology are enabling the creation of compact and cost-effective optical sensing systems for various biomedical and environmental applications. mdpi.com
Another area of development involves miniaturized sample preparation techniques. Swedish chemists have developed a mini-syringe method for extracting PCBs from aquatic environments, streamlining the first step of analysis. chemistryworld.com Adapting such technologies for HO-PCBs could significantly reduce the time between sampling and analysis, allowing for more rapid environmental assessment and source tracking. The development of biosensors, which use biological components like antibodies or enzymes to detect specific chemicals, also represents a potential avenue for creating highly sensitive and selective on-site detection tools for HO-PCBs.
Global Environmental Monitoring and Risk Assessment
Understanding the global distribution and ecological impact of this compound and other HO-PCBs is critical for protecting environmental and human health. This requires coordinated international efforts in monitoring and the development of specialized risk assessment frameworks.
Establishment of Comprehensive Monitoring Programs
Currently, monitoring data for HO-PCBs is sparse and geographically limited. scispace.com Studies have detected HO-PCBs in various environmental compartments, including surface water, precipitation, and animal tissues, but a cohesive global picture is lacking. nih.govsmu.ca For instance, a study in Ontario, Canada, detected HO-PCBs in all rain, snow, and surface water samples, with higher concentrations found near urban areas, suggesting significant local sources from wastewater treatment plants and atmospheric deposition. nih.govsmu.ca
Establishing comprehensive monitoring programs faces several hurdles:
Analytical Difficulty: The challenges in detecting and quantifying a vast number of HO-PCBs, as discussed previously.
Cost: The high cost of sophisticated laboratory analysis limits the number of samples that can be processed.
Lack of Coordinated Effort: Monitoring is often conducted through isolated research projects rather than standardized, government-led national or international programs.
Future efforts should focus on international collaboration to create harmonized sampling and analytical protocols. This would enable the creation of a global database for HO-PCB concentrations, allowing researchers to track their movement through the environment, identify hotspots of contamination, and assess long-term trends.
| Environmental Compartment | Location | Key Findings | Citation |
|---|---|---|---|
| Surface Water | Ontario, Canada | Total OH-PCB concentrations ranged from 0.87 to 130 pg/L. Higher concentrations were detected near sewage treatment plants. | nih.govsmu.ca |
| Particulate Organic Matter (in water) | Ontario, Canada | Concentrations ranged from 230 to 990 pg/g. | smu.ca |
| Snow and Rain | Ontario, Canada | Total fluxes ranged from <1 to 100 pg/m² in snow and <1 to 44 pg/m²/day in rain, with higher fluxes near urban areas. | nih.govsmu.ca |
| Biota (Baltic Guillemot and Grey Seals) | Baltic Sea | Among the first detections of HO-PCBs in the environment were in the feces of wildlife. | nih.gov |
Development of Ecological Risk Assessment Frameworks for HO-PCBs
Ecological risk assessment (ERA) is a process used to evaluate the likelihood of adverse ecological effects resulting from exposure to environmental stressors. rmpcecologia.com Standardized frameworks for conducting ERAs have been developed by agencies like the U.S. Environmental Protection Agency (EPA). epa.govepa.gov These frameworks typically involve three main phases: problem formulation, analysis (exposure and effects assessment), and risk characterization. rmpcecologia.comresearchgate.net
However, applying these general frameworks to HO-PCBs presents specific challenges. Unlike their parent PCBs, for which toxicity equivalence methodologies exist for dioxin-like congeners, the toxic effects of HO-PCBs are diverse and not as well characterized. epa.gov They are known to be endocrine disruptors, but the specific potency and mechanism can vary greatly between congeners. nih.govmdpi.com
Key research needs for developing robust ERA frameworks for HO-PCBs include:
Toxicity Data: Generating more data on the toxic effects of a wider range of individual HO-PCB congeners on different species (e.g., fish, birds, mammals) is essential.
Relative Potency: Developing models, similar to the toxicity equivalency factor (TEF) approach for dioxin-like compounds, that can help assess the cumulative risk from mixtures of different HO-PCBs.
Exposure Modeling: Improving models that predict the environmental fate, transport, and bioaccumulation of HO-PCBs to better estimate exposure levels for wildlife.
Addressing these research gaps will be crucial for moving from simple detection to a more nuanced understanding of the ecological risks posed by this compound and the entire class of HO-PCB compounds.
Q & A
Q. How can researchers align studies on this compound with regulatory frameworks for persistent organic pollutants (POPs)?
- Methodological Answer : Follow OECD Test Guidelines (e.g., TG 305 for bioaccumulation) and the Stockholm Convention's monitoring protocols. Collaborate with agencies like the EPA to validate methods for inclusion in regulatory risk assessments. Prioritize open-data sharing via platforms like DSSTox to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
